3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Description
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Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-5-8(7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALBKMGURMIQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617127 | |
| Record name | 3-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156899-02-4 | |
| Record name | 3-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50617127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key intermediate in organic synthesis and drug discovery. The synthesis is a two-step process commencing with the formation of 3-hydrazinylbenzoic acid from 3-aminobenzoic acid, followed by the protection of the hydrazine moiety with a tert-butoxycarbonyl (Boc) group.
I. Synthesis Pathway
The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the diazotization of 3-aminobenzoic acid, followed by reduction to form the corresponding hydrazine derivative, 3-hydrazinylbenzoic acid. The subsequent step is the selective N-protection of the hydrazine group using di-tert-butyl dicarbonate (Boc anhydride).
Caption: Overall synthesis workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 3-Hydrazinylbenzoic Acid
This procedure outlines the conversion of 3-aminobenzoic acid to 3-hydrazinylbenzoic acid via a diazotization-reduction reaction.[1]
Materials:
-
3-Aminobenzoic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
A suspension of 3-aminobenzoic acid (14.6 mmol) in concentrated HCl is prepared in a flask and cooled to 0 °C in an ice bath with stirring.
-
An aqueous solution of sodium nitrite (14.6 mmol) is added dropwise to the suspension while maintaining the temperature at 0 °C.
-
The reaction mixture is stirred for an additional hour at 0 °C.
-
A solution of stannous chloride dihydrate in concentrated HCl is then added to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The resulting precipitate is collected by filtration and washed sequentially with ethanol and diethyl ether to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford 3-hydrazinylbenzoic acid as a pale solid.
Step 2: Synthesis of this compound
This protocol describes the N-Boc protection of 3-hydrazinylbenzoic acid. This procedure is adapted from a similar synthesis of 4-(N-boc-hydrazino)benzoic acid.[2]
Materials:
-
3-Hydrazinylbenzoic acid
-
Dioxane
-
Water
-
1 N Sodium hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc₂O)
-
0.5% Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
3-Hydrazinylbenzoic acid (5 mmol) is dissolved in a mixture of dioxane (10 ml), water (5 ml), and 1 N NaOH solution (5 ml).
-
The solution is cooled to 0 °C in an ice bath.
-
Di-tert-butyl dicarbonate (6 mmol) is added to the solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 30 minutes.
-
The volume of the solution is reduced by half under reduced pressure.
-
The remaining solution is acidified with a 0.5% HCl solution and then extracted with ethyl acetate.
-
The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to give a crude solid.
-
The crude product is recrystallized from ethyl acetate and hexane to yield this compound.
III. Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| 1 | Diazotization and Reduction | 3-Aminobenzoic acid | NaNO₂, SnCl₂·2H₂O | 3-Hydrazinylbenzoic acid | 81 | [1] |
| 2 | Boc Protection | 3-Hydrazinylbenzoic acid | Di-tert-butyl dicarbonate | This compound | ~75 (estimated) | [2] |
Note: The yield for Step 2 is an estimation based on the synthesis of the regioisomeric 4-(N-boc-hydrazino)benzoic acid.
IV. Reaction Workflow Diagram
The following diagram illustrates the detailed workflow of the synthesis process.
Caption: Detailed experimental workflow for the two-step synthesis.
References
Characterization of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected characterization data for 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key intermediate in various synthetic applications, including drug development. Due to the limited availability of published raw spectral data for this specific compound, this document compiles its known physical properties and presents predicted spectroscopic data based on the analysis of analogous structures. Detailed experimental protocols for its synthesis and characterization are also provided to guide researchers in their work.
Physicochemical Properties
This compound, with the CAS Number 156899-02-4, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |
| Molecular Weight | 252.27 g/mol | [1][3] |
| Melting Point | 149-150 °C | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >97% | [2] |
Spectroscopic Data (Predicted)
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral characteristics of its constituent functional groups: a 1,3-disubstituted benzene ring, a carboxylic acid, and a tert-butoxycarbonyl (Boc)-protected hydrazine.
¹H NMR (Proton NMR) Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | -COOH |
| ~9.5 | Singlet | 1H | -NH-NH-Boc |
| ~8.5 | Singlet | 1H | -NH-NH-Boc |
| ~7.8 | Singlet | 1H | Ar-H (position 2) |
| ~7.6 | Doublet | 1H | Ar-H (position 4 or 6) |
| ~7.4 | Triplet | 1H | Ar-H (position 5) |
| ~7.2 | Doublet | 1H | Ar-H (position 6 or 4) |
| 1.45 | Singlet | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon NMR) Spectroscopy
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | -COOH |
| ~155.0 | -C=O (Boc) |
| ~148.0 | Ar-C (position 3) |
| ~132.0 | Ar-C (position 1) |
| ~129.0 | Ar-CH (position 5) |
| ~122.0 | Ar-CH (position 6) |
| ~118.0 | Ar-CH (position 4) |
| ~114.0 | Ar-CH (position 2) |
| ~80.0 | -C(CH₃)₃ |
| ~28.0 | -C(CH₃)₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Medium | N-H stretch (Hydrazine) |
| ~1720 | Strong | C=O stretch (Boc carbonyl) |
| ~1690 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250, ~1160 | Strong | C-O stretch (Boc and carboxylic acid) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 252.11 | [M]⁺ (Molecular ion) |
| 196.09 | [M - C₄H₈]⁺ (Loss of isobutylene from Boc group) |
| 152.06 | [M - Boc]⁺ |
| 135.04 | [M - Boc - NH₂]⁺ |
| 121.03 | [C₇H₅O₂]⁺ (Benzoyl cation) |
| 57.07 | [C₄H₉]⁺ (tert-Butyl cation) |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This procedure is adapted from the synthesis of similar hydrazinylbenzoic acid derivatives.
-
Diazotization of 3-Aminobenzoic Acid:
-
Suspend 3-aminobenzoic acid in a solution of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 1 hour at 0 °C to form the diazonium salt.
-
-
Reduction to Hydrazine:
-
Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool to 0 °C.
-
Add the cold diazonium salt solution to the tin(II) chloride solution dropwise.
-
Stir the reaction mixture for 2 hours, allowing it to warm to room temperature. The product, 3-hydrazinylbenzoic acid hydrochloride, will precipitate.
-
Filter the precipitate and wash with cold ethanol and diethyl ether.
-
-
Boc Protection:
-
Dissolve the 3-hydrazinylbenzoic acid hydrochloride in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloride.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization Methods
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass of the molecular ion.
Visualizations
Experimental Workflow for Characterization
References
physical and chemical properties of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key organic intermediate in pharmaceutical and materials science applications. This document consolidates available data on its synthesis, purification, and spectral characteristics, offering a valuable resource for professionals in drug discovery and organic synthesis.
Core Chemical and Physical Properties
This compound is a stable, solid organic compound. Its core structure consists of a benzoic acid moiety substituted at the meta-position with a tert-butoxycarbonyl (Boc) protected hydrazine group. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 156899-02-4 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |
| Molecular Weight | 252.27 g/mol | |
| Appearance | Solid | [2] |
| Melting Point | 149-150 °C | [2] |
| Boiling Point (Predicted) | 384.91 °C | [2] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [2] |
| Water Solubility (25 °C, Predicted) | 129.9 mg/L | [2] |
| pKa (Predicted) | The pKa of the carboxylic acid group is predicted to be around 4, similar to other substituted benzoic acids. The N-H protons of the hydrazine moiety are significantly less acidic. |
Synthesis and Purification
The synthesis of this compound can be achieved in a two-step process starting from 3-aminobenzoic acid. The first step involves the formation of the hydrazine derivative, 3-hydrazinobenzoic acid, followed by the protection of the hydrazine group with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-Hydrazinobenzoic Acid
This procedure is adapted from the synthesis of related hydrazinobenzoic acids.
-
Materials: 3-aminobenzoic acid, concentrated hydrochloric acid, sodium nitrite (NaNO₂), tin(II) chloride dihydrate (SnCl₂·2H₂O), water, ethanol, ether.
-
Procedure:
-
Suspend 3-aminobenzoic acid in concentrated hydrochloric acid and cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0 °C. Stir the reaction mixture for 1 hour.
-
To the resulting diazonium salt solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Collect the precipitated product by filtration and wash with ethanol and ether to yield crude 3-hydrazinobenzoic acid.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This is a general procedure for the N-tert-butoxycarbonylation of a hydrazine derivative.
-
Materials: 3-hydrazinobenzoic acid, di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dioxane, tetrahydrofuran (THF), or a water/acetone mixture).
-
Procedure:
-
Dissolve 3-hydrazinobenzoic acid in the chosen solvent system.
-
Add the base to the solution.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by removing the solvent, followed by an aqueous workup to remove excess base and other water-soluble impurities.
-
The crude product can then be purified.
-
Caption: Synthetic pathway for this compound.
Experimental Protocol: Purification
Recrystallization is a common and effective method for purifying solid organic compounds like this compound.
-
Solvent Selection: A suitable solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, or mixtures thereof.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Caption: General workflow for the purification by recrystallization.
Spectral Data (Predicted)
Table 2: Predicted Spectral Data
| Technique | Predicted Peaks and Interpretation |
| ¹H NMR | - Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring. - N-H Protons: Two broad singlets for the two N-H protons of the hydrazine group, with chemical shifts that can vary depending on the solvent and concentration. - tert-Butyl Protons: A sharp singlet at approximately 1.5 ppm, integrating to 9 protons. - Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | - Carbonyl Carbons: A signal for the carboxylic acid carbonyl carbon around 165-175 ppm and a signal for the carbamate carbonyl carbon around 155 ppm. - Aromatic Carbons: Six signals in the aromatic region (approx. 110-140 ppm). - tert-Butyl Carbons: A signal for the quaternary carbon of the tert-butyl group around 80 ppm and a signal for the methyl carbons around 28 ppm. |
| FTIR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - N-H Stretch: One or two bands in the region of 3200-3400 cm⁻¹. - C-H Stretch (Aromatic and Aliphatic): Signals just above and below 3000 cm⁻¹. - C=O Stretch (Carboxylic Acid and Carbamate): Two strong absorptions in the range of 1680-1750 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O Stretch: Bands in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 252. - Major Fragments: Loss of the tert-butyl group (m/z = 195), loss of isobutylene (m/z = 196), loss of the Boc group (m/z = 152), and fragments characteristic of benzoic acid. |
Biological and Pharmaceutical Relevance
This compound is primarily utilized as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[2] The presence of both a carboxylic acid and a protected hydrazine functionality allows for diverse chemical modifications.
-
Drug Discovery: This compound serves as a scaffold for the development of novel therapeutic agents, including potential anticancer, antiviral, and protein kinase inhibitors.[2] The hydrazine moiety is a key pharmacophore in many drugs, and the Boc-protected form allows for controlled introduction into larger molecules.
-
Medicinal Chemistry: The carboxylic acid group can be converted into esters, amides, or other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The protected hydrazine can be deprotected and subsequently reacted to form hydrazones, pyrazoles, and other heterocyclic systems of medicinal interest.
Currently, there is no publicly available information detailing the direct involvement of this compound in specific signaling pathways. Its role is primarily that of a versatile building block for the synthesis of compounds that may interact with various biological targets.
Caption: Role as a versatile building block in medicinal chemistry.
Safety and Handling
While generally considered safe under standard laboratory conditions, this compound may cause irritation to the eyes, skin, and respiratory tract.[2] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
Storage: The compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1]
Conclusion
This compound is a valuable and versatile intermediate for researchers and professionals in the fields of drug development and materials science. Its well-defined physical properties and predictable reactivity make it an essential tool for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties and handling, facilitating its effective use in a research and development setting.
References
A Technical Guide to the Solubility of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical agents. Understanding the solubility of this compound is critical for its effective use in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Physicochemical Properties and Solubility Data
This compound, also known as 3-(2-Boc-hydrazino)benzoic acid, is an off-white solid organic compound. Its structure, featuring both a carboxylic acid group and a Boc-protected hydrazine moiety, dictates its solubility profile. The Boc (tert-butyloxycarbonyl) protecting group enhances its stability and modulates its reactivity, making it a versatile building block in organic synthesis.
Quantitative Solubility Data
The solubility of this compound has been determined in aqueous solution. While specific quantitative data in common organic solvents are not widely published in peer-reviewed literature, its structural similarity to benzoic acid allows for qualitative inference. Benzoic acid is known to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. It is expected that this compound exhibits similar behavior.
| Solvent | Temperature (°C) | Quantitative Solubility | Qualitative Solubility |
| Water | 25 | 129.9 mg/L[1] | Sparingly soluble |
| Ethanol | Not Reported | Data not available | Expected to be soluble |
| Methanol | Not Reported | Data not available | Expected to be soluble |
| DMSO | Not Reported | Data not available | Expected to be soluble. Benzoic acid is highly soluble in DMSO.[2][3] |
| DMF | Not Reported | Data not available | Expected to be soluble. Benzoic acid is highly soluble in DMF. |
Role in Drug Synthesis: An Intermediate for Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and autoimmune disorders. Bruton's tyrosine kinase (BTK) is a validated target in B-cell malignancies, and inhibitors of BTK, such as Ibrutinib, have shown significant clinical success.
While specific synthesis routes for all BTK inhibitors are proprietary, the general synthetic strategy often involves the coupling of a pyrimidine core with various side chains. The Boc-protected hydrazine group of this compound can be used to construct heterocyclic ring systems that are central to the structure of many kinase inhibitors.
Below is a conceptual workflow illustrating the use of a Boc-hydrazino benzoic acid derivative in the synthesis of a generic kinase inhibitor.
Caption: Conceptual synthesis workflow for a kinase inhibitor.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the equilibrium solubility of this compound in various solvents, based on the shake-flask method, which is considered the gold standard for solubility measurements.
Materials and Equipment:
-
This compound (purity >95%)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF) of analytical grade
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or methanol).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations for the calibration curve.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a series of vials, ensuring that a solid phase remains after equilibration.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the range of the calibration curve.
-
-
Quantification by HPLC:
-
Analyze the standard solutions and the diluted samples by HPLC.
-
Develop an appropriate HPLC method with a suitable mobile phase and detection wavelength to achieve good separation and detection of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples using the calibration curve.
-
Calculate the equilibrium solubility in the original solvent, taking into account the dilution factor.
-
The workflow for this experimental protocol is illustrated below.
Caption: Experimental workflow for solubility determination.
Conclusion
This compound is a crucial building block in medicinal chemistry, particularly for the development of kinase inhibitors. While its aqueous solubility is limited, it is anticipated to be soluble in common organic solvents used in synthesis. A thorough understanding of its solubility is essential for optimizing reaction conditions, purification processes, and ultimately, the successful development of novel therapeutics. The experimental protocol outlined in this guide provides a robust framework for accurately determining the solubility of this and other similar pharmaceutical intermediates.
References
An In-depth Technical Guide to the Synthesis of N-Boc Protected Hydrazine Diacids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-Boc protected hydrazine diacids, crucial building blocks in medicinal chemistry and drug development. These compounds serve as key structural units in the formation of peptidomimetics, particularly α-helix mimics, which are instrumental in modulating protein-protein interactions. This document outlines the primary synthetic strategies, detailed experimental protocols, and the underlying logic of the synthetic pathways.
Introduction
N-Boc protected hydrazine diacids are bifunctional molecules that combine the structural features of a hydrazine core, a protecting group, and two carboxylic acid moieties. The tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for one of the hydrazine nitrogens, allowing for selective functionalization of the other nitrogen and the carboxylic acid groups. The diacid functionality provides points for further chemical modification and can mimic the side chains of amino acids in a peptide. A significant application of these molecules is in the design of scaffolds that mimic the spatial arrangement of key residues in an α-helix, a common motif in protein-protein interaction sites.
Synthetic Strategies
The synthesis of N-Boc protected hydrazine diacids can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis. A common and effective strategy involves the sequential alkylation of a protected hydrazine precursor with an α-haloester, followed by Boc protection and subsequent hydrolysis of the ester groups.
A notable approach, developed by the McLaughlin group, utilizes α-amino acid methyl ester hydrochlorides as starting materials to produce chiral Nβ-Boc protected α-Nα-hydrazino diesters.[1] While this method is effective for creating chiral centers, it can be costly for large-scale synthesis.[1]
A more general and often more cost-effective method involves the dialkylation of a commercially available hydrazine derivative. This guide will focus on a general synthetic route involving the alkylation of a protected hydrazine.
Experimental Protocols
This section details the experimental procedures for a common synthetic route to an N-Boc protected hydrazine diacid, starting from commercially available reagents.
Method 1: Dialkylation of Di-tert-butyl hydrazodicarboxylate
This method provides a straightforward route to a symmetrically substituted hydrazine di-ester, which can then be selectively deprotected and further functionalized or hydrolyzed to the diacid.
Reaction Scheme:
Materials:
-
Di-tert-butyl hydrazodicarboxylate
-
Ethyl bromoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.
-
Addition of Hydrazine: Di-tert-butyl hydrazodicarboxylate (1.0 equivalent) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the stirred suspension of NaH at 0 °C. The mixture is stirred at this temperature for 30 minutes.
-
Alkylation: Ethyl bromoacetate (2.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Washing: The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired di-tert-butyl 1,2-bis(2-ethoxy-2-oxoethyl)hydrazine-1,2-dicarboxylate.
Subsequent Deprotection and Hydrolysis
The resulting protected hydrazine di-ester can be selectively deprotected at one of the nitrogen atoms using trifluoroacetic acid (TFA) to allow for further functionalization. To obtain the final N-Boc protected hydrazine diacid, the ester groups are hydrolyzed under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water), followed by acidification to protonate the carboxylates.
Data Presentation
| Parameter | Method 1: Dialkylation of Di-tert-butyl hydrazodicarboxylate |
| Starting Material | Di-tert-butyl hydrazodicarboxylate |
| Reagents | Ethyl bromoacetate, Sodium Hydride, DMF |
| Reaction Time | 12-18 hours |
| Temperature | 0 °C to Room Temperature |
| Purification | Column Chromatography |
| Typical Yield | Moderate to Good |
Logical Relationships and Workflows
The synthesis of N-Boc protected hydrazine diacids involves a logical sequence of protection, functionalization (alkylation), and deprotection/hydrolysis steps. The order of these steps is crucial for achieving the desired product with good yield and purity.
Caption: General workflow for the synthesis of N-Boc protected hydrazine diacids.
This workflow illustrates the key stages, from the initial reaction of a protected hydrazine with an alkylating agent to the final hydrolysis step to yield the target diacid. The modularity of this approach allows for the introduction of various functionalities by choosing different alkylating agents.
Applications in Drug Development
N-Boc protected hydrazine diacids are valuable precursors for the synthesis of complex molecules in drug discovery. Their ability to serve as scaffolds for α-helix mimetics allows for the design of inhibitors of protein-protein interactions that are implicated in various diseases, including cancer and infectious diseases. The diacid functionality can be used to attach side chains that mimic the key interacting residues of a native protein, while the hydrazine backbone provides the correct spatial orientation. The Boc protecting group facilitates the assembly of these complex structures in a controlled manner.
References
starting materials for 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds.[1][2] The synthesis is typically achieved through a two-step process commencing with the formation of 3-hydrazinobenzoic acid from 3-aminobenzoic acid, followed by the protection of the hydrazine moiety with a tert-butoxycarbonyl (Boc) group.
I. Synthetic Pathway Overview
The overall synthetic scheme involves two primary transformations:
-
Diazotization and Reduction: The initial step converts the aromatic amine of 3-aminobenzoic acid into a hydrazine derivative. This is accomplished through diazotization with sodium nitrite in an acidic medium, followed by in-situ reduction of the resulting diazonium salt.
-
N-Boc Protection: The subsequent step involves the selective protection of the hydrazine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This yields the final product, this compound.
Below is a logical workflow of the synthesis process.
Caption: Overall synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 3-Hydrazinobenzoic Acid[3]
Materials:
-
3-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ether
-
Silica Gel for column chromatography
Procedure:
-
A suspension of 3-aminobenzoic acid (2 g, 14.6 mmol) is prepared in concentrated HCl.
-
The suspension is cooled to 0°C in an ice bath.
-
An aqueous solution of sodium nitrite (1 g, 14.6 mmol) is added slowly to the stirred suspension at 0°C. The reaction mixture is stirred for 1 hour at this temperature.
-
A solution of tin(II) chloride dihydrate in concentrated HCl is then added to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The resulting precipitate is collected by filtration and washed sequentially with ethanol and ether.
-
The crude product is purified by column chromatography on silica gel to afford 3-hydrazinobenzoic acid.
Step 2: Synthesis of this compound
Materials:
-
3-Hydrazinobenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., tetrahydrofuran (THF), dioxane, dichloromethane (DCM))
General Procedure:
Note: A specific detailed protocol for this step with 3-hydrazinobenzoic acid was not found in the provided search results. The following is a general procedure adapted from protocols for the Boc protection of hydrazines and amines.[3][4][5]
-
3-Hydrazinobenzoic acid is dissolved or suspended in a suitable solvent.
-
A base (1-1.5 equivalents) is added to the mixture.
-
Di-tert-butyl dicarbonate (1-1.2 equivalents) is added to the reaction mixture, which is then stirred at room temperature.
-
The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by quenching with a weak acid, followed by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
III. Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the intermediate, 3-hydrazinobenzoic acid.
| Parameter | Value | Reference |
| Starting Material | 3-Aminobenzoic Acid | [6] |
| Product | 3-Hydrazinobenzoic Acid | [6] |
| Yield | 81% | [6] |
| Appearance | Pale Solid | [6] |
IV. Signaling Pathway and Logical Relationships
The mechanism for the Boc protection of an amine involves the nucleophilic attack of the amine on the carbonyl carbon of the Boc anhydride. The use of a base facilitates the deprotonation of the amine, enhancing its nucleophilicity.
Caption: Mechanism of N-Boc protection of an amine.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Application of Boc-anhydride [en.highfine.com]
- 6. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid IUPAC name and structure
A Technical Guide to 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Abstract
This document provides a comprehensive technical overview of this compound, a versatile organic compound utilized primarily as a synthetic intermediate in pharmaceutical research and materials science. This guide details its chemical identity, physicochemical properties, synthesis protocols, and key applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
IUPAC Name: 3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid[1][2]
Synonyms: 3-(2'-N-Boc-hydrazino)benzoic acid, 3-(N'-tert-butoxycarbonyl-hydrazino)-benzoic acid, 3-(2-Boc-hydrazino)benzoic Acid, 3-[[(2-methylpropan-2-yl)oxy-oxomethyl]hydrazo]benzoic acid[1][2][3]
CAS Number: 156899-02-4[1][3][4][5]
Chemical Structure:
The structure consists of a benzoic acid molecule substituted at the 3-position with a hydrazinyl group. The terminal nitrogen of the hydrazinyl group is protected by a tert-butoxycarbonyl (Boc) group.
-
SMILES: O=C(O)C1=CC=CC(NNC(OC(C)(C)C)=O)=C1[4]
-
InChI Key: QALBKMGURMIQOA-UHFFFAOYSA-N
Physicochemical Properties
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C12H16N2O4 | [1][3][4] |
| Molecular Weight | 252.27 g/mol | [1][3] |
| Appearance | Solid, Off-white solid | [1][3] |
| Melting Point | 149-150 °C | [1] |
| Boiling Point (Predicted) | 384.91 °C | [1] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [1] |
| Water Solubility (25 °C, Predicted) | 129.9 mg/L | [1] |
| Purity | ≥ 96% (HPLC), >97% | [1][3] |
Synthesis and Handling
Experimental Protocol: Synthesis of this compound
A common synthetic route to this compound involves the protection of the hydrazino group of 3-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride). While a specific protocol for the 3-isomer was not detailed in the provided search results, a general procedure can be adapted from the synthesis of the 4-isomer.[6]
Step 1: Diazotization of 3-Aminobenzoic Acid and Reduction to 3-Hydrazinobenzoic Acid
The precursor, 3-hydrazinobenzoic acid, can be synthesized from 3-aminobenzoic acid.[7]
-
Suspend 3-aminobenzoic acid in concentrated hydrochloric acid.
-
Cool the suspension to 0 °C and add an aqueous solution of sodium nitrite dropwise while stirring. Maintain the temperature at 0 °C for 1 hour.
-
To the resulting diazonium salt solution, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid at 0 °C.
-
Stir the reaction mixture for an additional 2 hours at room temperature.
-
Filter the precipitate, wash with ethanol and ether to obtain crude 3-hydrazinobenzoic acid, which can be purified by column chromatography.[7]
Step 2: Boc Protection of 3-Hydrazinobenzoic Acid
This step is adapted from the synthesis of the 4-isomer.[6]
-
Dissolve 3-hydrazinobenzoic acid in a mixture of dioxane, water, and 1 N sodium hydroxide solution.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 30 minutes.
-
Reduce the volume of the solution by half and acidify with a dilute HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization.[6]
Storage and Safety:
-
Storage: Store in a dark place under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][4][5]
-
Safety: The compound may be irritating to the eyes, skin, and respiratory tract. Appropriate personal protective equipment, such as gloves and safety glasses, should be worn. Avoid direct contact and inhalation of dust or vapor.[1] It is classified with GHS07 pictogram, indicating it is a warning-level hazard.
Applications in Research and Development
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1][3] The Boc-protected hydrazine and the carboxylic acid moieties provide two reactive sites that can be selectively functionalized.
It serves as a key intermediate for synthesizing a variety of bioactive molecules, including:
-
Anticancer drugs[1]
-
Antiviral drugs[1]
-
Protein kinase inhibitors[1]
-
Hydrazone-based ligands with significant biological activity[3]
The general utility of this compound as a synthetic intermediate is depicted in the following diagram.
Biological Activity of Derivatives
While this compound is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities. Hydrazide-hydrazone structures, which can be synthesized from this precursor, are known to possess antimicrobial, anticancer, and antitubercular properties.[8][9][10] The synthesis of novel amino acid-(N'-benzoyl) hydrazide derivatives has been reported to yield compounds with antimicrobial activity comparable to ampicillin against S. aureus and E. coli.[8] Additionally, various benzoic acid derivatives have been investigated as inhibitors of acetylcholinesterase and carbonic anhydrase, which are targets for Alzheimer's disease treatment.[11] The incorporation of this scaffold allows for the generation of diverse chemical libraries for screening and identifying new therapeutic agents.[12]
References
- 1. biosynce.com [biosynce.com]
- 2. This compound; 3-[[(2-methylpropan-2-yl)oxy-oxomethyl]hydrazo]benzoic acid; 3-(N''-TERT-BUTOXYCARBONYL-HYDRAZINO)-BENZOIC ACID; 3-(2''-N-Boc-hydrazino)benzoic acid; AB1211 | Chemrio [chemrio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. 156899-02-4|this compound|BLD Pharm [bldpharm.com]
- 6. prepchem.com [prepchem.com]
- 7. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document outlines its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its significance in the development of therapeutic agents.
Core Chemical Data
This compound, with the CAS number 156899-02-4, is a stable solid compound.[1][2] Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C12H16N2O4 | [1][2] |
| Molecular Weight | 252.27 g/mol | [1] |
| CAS Number | 156899-02-4 | [1][2] |
| Appearance | Solid | [1] |
| Purity | >97% | [1] |
| Melting Point | 149-150 °C | [1] |
| Boiling Point | 384.91 °C | [1] |
| Density | 1.3±0.1 g/cm³ | [1] |
| Water Solubility | 129.9 mg/L at 25 °C | [1] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon), 2–8 °C | [1][2] |
Significance in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of a variety of bioactive molecules. Its primary application lies in its role as an intermediate for the production of pharmaceuticals, including:
The presence of the tert-butoxycarbonyl (Boc) protecting group on the hydrazine moiety allows for controlled reactions, making it an ideal precursor for creating complex molecular architectures.
Proposed Synthesis Workflow
While specific proprietary synthesis methods may vary, a plausible and common route to synthesize this compound involves a two-step process. This process starts with the formation of the precursor, 3-hydrazinobenzoic acid, followed by the protection of the hydrazine group with a Boc anhydride.
References
A Technical Guide to 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid: A Versatile Linker in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a bifunctional molecule increasingly utilized in the field of drug development and bioconjugation. Its structure, featuring a carboxylic acid and a Boc-protected hydrazine moiety, makes it a valuable building block for the synthesis of complex pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, key applications, and relevant experimental considerations.
Commercial Availability and Physicochemical Properties
Several commercial suppliers offer this compound, a key intermediate for advanced chemical synthesis. Below is a summary of its properties and typical supplier specifications.
| Property | Value |
| CAS Number | 156899-02-4 |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| Appearance | Off-white to white solid |
| Purity | Typically ≥95% or ≥97% (HPLC) |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) in a dark place. |
| Synonyms | 3-(2'-N-BOC-hydrazino)benzoic acid, 3-(N'-tert-butoxycarbonyl-hydrazino)-benzoic acid, 3-(2-Boc-hydrazino)benzoic Acid |
| Commercial Suppliers | BIOSYNCE, Chem-Impex, BLDpharm, Lead Sciences, Laibo Chem |
Key Applications in Drug Development
The unique chemical architecture of this compound makes it a versatile tool in medicinal chemistry, primarily in two key areas: as a linker in antibody-drug conjugates (ADCs) and as a scaffold in the synthesis of small molecule inhibitors, such as kinase inhibitors.
Linker in Antibody-Drug Conjugates (ADCs)
The hydrazine group, after deprotection of the Boc group, can react with carbonyl compounds (aldehydes or ketones) to form a hydrazone linkage. This chemistry is particularly useful for attaching cytotoxic drugs to antibodies in a pH-sensitive manner. The resulting hydrazone bond is relatively stable at physiological pH (around 7.4) but is designed to be cleaved in the more acidic environment of endosomes and lysosomes (pH 4.5-6.5) within cancer cells. This targeted release mechanism enhances the therapeutic window of the cytotoxic payload by minimizing its systemic exposure and maximizing its concentration at the tumor site.
The carboxylic acid moiety of the molecule allows for its conjugation to the antibody, typically through the formation of an amide bond with lysine residues on the antibody surface. This is often facilitated by activating the carboxylic acid with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
The following diagram illustrates a generalized workflow for the synthesis of an ADC using a hydrazone linker derived from this compound.
Scaffold for Kinase Inhibitors
The benzoic acid and hydrazine functionalities also serve as valuable pharmacophores in the design of small molecule inhibitors, particularly for protein kinases.[1] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aromatic ring of the benzoic acid can engage in pi-stacking interactions within the kinase active site, while the hydrazine moiety can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and selectivity of the inhibitor. The tert-butoxycarbonyl (Boc) protecting group allows for the selective modification of the hydrazine group during the synthesis of the inhibitor.
Many kinase inhibitors target pathways that are constitutively active in cancer cells, such as the receptor tyrosine kinase (RTK) signaling cascade. Inhibition of these pathways can lead to a reduction in cell proliferation and survival.
Experimental Protocols
While a specific, detailed synthesis protocol for a drug candidate using this compound is often proprietary, the following sections outline the general and widely applicable methodologies for its use.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 3-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-Hydrazinobenzoic acid hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Solvent (e.g., Dioxane/Water, Tetrahydrofuran (THF), or Acetonitrile)
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (EtOAc) for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-hydrazinobenzoic acid hydrochloride in a suitable solvent mixture (e.g., 1:1 dioxane:water).
-
Add a base such as triethylamine or sodium bicarbonate to neutralize the hydrochloride salt and to act as a base for the reaction.
-
Cool the solution in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in the same organic solvent dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with dilute HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
General Protocol for Amide Coupling using EDC/NHS
The carboxylic acid moiety of this compound can be coupled to a primary amine (e.g., on a protein or another small molecule) using carbodiimide chemistry.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolve this compound in the activation buffer.
-
Add EDC and NHS (or sulfo-NHS) to the solution. The NHS ester is formed, which is more stable than the O-acylisourea intermediate formed with EDC alone.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the amine-containing molecule to the activated linker solution. It is often beneficial to adjust the pH to 7.2-7.5 for efficient coupling to the amine.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching solution to react with any remaining active esters.
-
Purify the resulting conjugate to remove unreacted reagents and byproducts.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery and development. Its ability to act as a cleavable linker in ADCs and as a core scaffold in small molecule inhibitors highlights its importance for creating targeted and effective therapeutics. The experimental protocols provided in this guide offer a foundation for researchers to incorporate this compound into their synthetic strategies for developing next-generation pharmaceuticals.
References
An In-depth Technical Guide to the Safety and Handling of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid (CAS No. 156899-02-4), a key intermediate in organic synthesis, particularly in the development of novel therapeutics. This document outlines the compound's properties, potential hazards, handling procedures, and emergency responses to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 156899-02-4 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |
| Molecular Weight | 252.27 g/mol | [3] |
| Appearance | Solid, powder, light cream in color | [1][4] |
| Melting Point | 149-150 °C | [1] |
| Boiling Point | 384.91 °C (estimated) | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Water Solubility | 129.9 mg/L at 25 °C (estimated) | [1] |
| Purity | Typically >97% | [1] |
Safety and Hazard Information
While generally considered relatively safe under standard laboratory conditions, this compound presents several hazards that require appropriate safety measures.[1]
GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in Table 2.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [3][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [3][4][5] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [3][4][5] |
GHS Pictogram:
⚠️
Precautionary Statements
To mitigate the risks associated with this compound, the following precautionary measures should be strictly adhered to:
Table 3: Precautionary Statements
| Type | Code | Precautionary Statement | Reference(s) |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][4] |
| P264 | Wash skin thoroughly after handling. | [4][6] | |
| P270 | Do not eat, drink or smoke when using this product. | [7] | |
| P271 | Use only outdoors or in a well-ventilated area. | [5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][8] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [9] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [8] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | [9] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |
Toxicological Information
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
-
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[7]
-
Avoid the formation of dust and aerosols.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe in dust.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5]
-
Wash hands thoroughly after handling.[6]
-
-
Storage:
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and emergency measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
-
Spills:
Experimental Protocols
This compound is a valuable building block in organic synthesis. Below are representative experimental protocols for its synthesis and a conceptual workflow for its application.
Synthesis of this compound
This two-step synthesis involves the formation of the precursor, 3-hydrazinobenzoic acid, followed by Boc protection.
Step 1: Synthesis of 3-Hydrazinobenzoic Acid
This protocol is adapted from a known procedure for the synthesis of 3-hydrazinobenzoic acid.[11]
-
Materials:
-
3-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
-
Ether
-
-
Procedure:
-
Suspend 3-aminobenzoic acid in concentrated HCl in a reaction vessel and cool to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Prepare a solution of tin(II) chloride dihydrate in concentrated HCl.
-
Slowly add the tin(II) chloride solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Filter the resulting precipitate and wash with ethanol and then ether.
-
The crude product can be purified by column chromatography on silica gel to yield 3-hydrazinobenzoic acid as a pale solid.
-
Step 2: Boc Protection of 3-Hydrazinobenzoic Acid
This is a general procedure for Boc protection of a hydrazinobenzoic acid and can be adapted for the 3-isomer.
-
Materials:
-
3-Hydrazinobenzoic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
A suitable solvent system (e.g., dioxane/water or dimethylformamide)
-
-
Procedure:
-
Dissolve 3-hydrazinobenzoic acid in the chosen solvent system.
-
Add the base (e.g., triethylamine or NaOH solution) and cool the mixture to 0 °C.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 30 minutes.
-
If using an aqueous system, reduce the volume of the solution and acidify with a dilute acid (e.g., 0.5% HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.
-
Conceptual Workflow: Use as a pH-Sensitive Linker
This compound can be deprotected and used as a precursor to hydrazone linkers in antibody-drug conjugates (ADCs). The hydrazone bond is stable at physiological pH but cleaves in the acidic environment of tumor cells.
Visualizations
The following diagrams illustrate the synthesis workflow and a conceptual application workflow for this compound.
Caption: A flowchart illustrating the two-step synthesis of the target compound.
Caption: A conceptual workflow for the use of the compound as a linker in ADCs.
References
- 1. biosynce.com [biosynce.com]
- 2. 156899-02-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 156899-02-4 [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. angenechemical.com [angenechemical.com]
- 6. ilpi.com [ilpi.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. home.miracosta.edu [home.miracosta.edu]
- 11. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Review of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 3-(2-(tert-butoxycarbonyl)hydrazinyl)benzoic acid, a crucial building block in the synthesis of contemporary therapeutics. This document details its physicochemical properties, outlines its synthesis, and explores its application in the development of biologically active compounds, particularly in the realm of oncology. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate synthetic pathways and logical workflows.
Physicochemical Properties
This compound, also known by its CAS Number 156899-02-4, is a stable, solid organic compound. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the hydrazine moiety enhances its utility in multi-step organic synthesis by preventing unwanted side reactions.[1] Its key physicochemical properties, sourced from commercial supplier data, are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 156899-02-4 | [2] |
| Molecular Formula | C12H16N2O4 | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 149-150 °C | [2] |
| Boiling Point | 384.91 °C (Predicted) | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Water Solubility | 129.9 mg/L at 25 °C | [2] |
| Storage Conditions | 2–8 °C under inert gas | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 3-aminobenzoic acid. The first step involves the formation of the precursor, 3-hydrazinobenzoic acid, followed by the protection of the hydrazine group with a Boc moiety.
Synthesis of 3-Hydrazinobenzoic Acid
A common method for the synthesis of 3-hydrazinobenzoic acid involves the diazotization of 3-aminobenzoic acid followed by reduction.
Experimental Protocol:
-
A suspension of 3-aminobenzoic acid (14.6 mmol) in concentrated hydrochloric acid is prepared and cooled to 0 °C.
-
An aqueous solution of sodium nitrite (14.6 mmol) is added dropwise to the stirred suspension while maintaining the temperature at 0 °C. The reaction is stirred for an additional hour.
-
A solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is then added at 0 °C.
-
The reaction mixture is stirred for an additional 2 hours at room temperature, during which a precipitate forms.
-
The precipitate is collected by filtration and washed with ethanol and ether to yield the crude product.
-
Purification is performed by column chromatography on silica gel to afford 3-hydrazinobenzoic acid as a pale solid.[3]
Boc-Protection of 3-Hydrazinobenzoic Acid
The introduction of the Boc protecting group is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
General Experimental Protocol:
-
3-Hydrazinobenzoic acid is dissolved in a suitable solvent mixture, such as dioxane and water, along with a base like sodium hydroxide or triethylamine.[4]
-
Di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) is added to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
The reaction mixture is stirred for a specified period, allowing it to warm to room temperature, until the reaction is complete (monitored by TLC).
-
The reaction mixture is then worked up by reducing the volume of the organic solvent, acidifying the aqueous solution with a mild acid (e.g., citric acid or dilute HCl), and extracting the product with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate and hexane.
Applications in Drug Discovery
This compound is a versatile intermediate in the synthesis of various biologically active molecules. Its primary application lies in its use as a scaffold to construct more complex compounds, particularly heterocyclic systems that are prevalent in medicinal chemistry. The hydrazine and carboxylic acid functionalities allow for diverse chemical modifications, leading to the generation of libraries of compounds for biological screening.
While there is a lack of data on the direct biological activity of this compound itself, its utility is demonstrated through the potent bioactivity of the molecules synthesized from it. It serves as a key starting material for compounds targeting a range of diseases, most notably as kinase inhibitors in cancer therapy.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and materials science. Its stable, protected form allows for controlled and efficient synthetic transformations, making it an ideal starting point for the creation of complex molecular architectures. While not biologically active in its own right, its importance is underscored by its role as a foundational element in the development of potent therapeutic agents, particularly kinase inhibitors for the treatment of cancer. This review provides researchers and drug development professionals with a concise yet comprehensive overview of its properties, synthesis, and critical role in advancing medicinal chemistry. Further research into novel applications of this scaffold is likely to yield new classes of bioactive compounds with therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a bifunctional building block of significant interest in peptide chemistry and drug development. Its unique structure, featuring a carboxylic acid for amide bond formation, a Boc-protected hydrazine moiety, and an aromatic ring, allows for its incorporation into peptide sequences to introduce a reactive handle for subsequent modifications. The Boc (tert-butoxycarbonyl) protecting group ensures the stability of the hydrazine group during standard peptide synthesis and can be selectively removed under acidic conditions to unmask the reactive hydrazinyl group.
The primary application of incorporating this moiety into a peptide is to facilitate site-specific conjugation. The deprotected hydrazinyl group can react with aldehydes or ketones to form stable hydrazone linkages. This chemoselective ligation strategy is instrumental in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and for the attachment of imaging agents or other labels to peptides.
Key Applications
-
Synthesis of Peptide-Drug Conjugates (PDCs): Peptides modified with 3-hydrazinobenzoic acid can be conjugated to small molecule drugs containing an aldehyde or ketone functional group. This approach allows for the targeted delivery of therapeutics.
-
Formation of Antibody-Drug Conjugates (ADCs): The hydrazinobenzoyl-modified peptide can act as a linker payload that is first attached to a larger antibody, enabling the targeted delivery of cytotoxic agents to cancer cells.
-
Bioconjugation and Labeling: The reactive hydrazine handle is useful for attaching fluorescent dyes, radioisotopes, or other reporter molecules to peptides for diagnostic and research applications.
-
Development of Branched or Cyclic Peptides: While less common, the bifunctional nature of this building block could be exploited in the design of more complex peptide architectures.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM. |
| Boc Deprotection | The Boc group is labile to acidic conditions, typically using trifluoroacetic acid (TFA), allowing for selective deprotection.[1] |
| Hydrazone Formation | The deprotected hydrazinyl group readily reacts with aldehydes and ketones to form a stable hydrazone bond. |
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) and its subsequent deprotection and conjugation.
Protocol for On-Resin Coupling of this compound
This protocol describes the coupling of the building block to the N-terminus of a resin-bound peptide. This procedure assumes a standard Fmoc-based solid-phase peptide synthesis workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
Kaiser test kit or equivalent ninhydrin-based test for monitoring free amines
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, deprotect it by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (3x), IPA (3x), and DMF (3x).
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents) and HBTU or HATU (2.9 equivalents) in anhydrous DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).
-
Drying: Dry the resin under vacuum for subsequent steps.
Quantitative Data (Typical):
| Parameter | Value |
| Equivalents of Acid | 3 |
| Equivalents of HBTU/HATU | 2.9 |
| Equivalents of DIPEA | 6 |
| Coupling Time | 2-4 hours |
| Coupling Efficiency | >98% (as determined by Kaiser test) |
Protocol for Cleavage and Deprotection
This protocol describes the cleavage of the modified peptide from the resin and the simultaneous removal of the Boc group from the hydrazine and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin modified with this compound
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
-
Isolation:
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product containing the deprotected 3-hydrazinobenzoic acid moiety.
Protocol for Hydrazone Ligation
This protocol describes the conjugation of the deprotected hydrazinobenzoyl peptide to an aldehyde-containing molecule.
Materials:
-
Crude or purified 3-hydrazinobenzoyl peptide
-
Aldehyde- or ketone-containing molecule (e.g., drug, dye)
-
Reaction Buffer: 100 mM acetate buffer, pH 4.5-5.5
-
Co-solvent (if needed for solubility): DMF or DMSO
-
Analytical and preparative HPLC system
Procedure:
-
Dissolution: Dissolve the 3-hydrazinobenzoyl peptide in the reaction buffer. A small amount of co-solvent can be used to aid solubility.
-
Addition of Aldehyde/Ketone: Add the aldehyde- or ketone-containing molecule (1.1-1.5 equivalents) to the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitoring: Monitor the reaction progress by analytical HPLC-MS.
-
Purification: Once the reaction is complete, purify the peptide conjugate by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide conjugate.
Visualizations
Experimental Workflow for Peptide Modification and Conjugation
Caption: Workflow for peptide modification and conjugation.
Logical Pathway for Hydrazone-based Bioconjugation
Caption: Logical pathway for hydrazone bioconjugation.
References
Applications of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid in Medicinal Chemistry: A Guide to the Synthesis of Kinase Inhibitors
Introduction
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a valuable bifunctional building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various kinase inhibitors. Its structure incorporates a carboxylic acid and a Boc-protected hydrazine moiety, allowing for sequential and regioselective chemical transformations to construct complex heterocyclic scaffolds. This technical note details its application in the synthesis of potent inhibitors targeting p38 mitogen-activated protein kinase (MAPK) and Interleukin-1 receptor-associated kinase 4 (IRAK4), both of which are significant targets in the development of anti-inflammatory and oncology therapeutics.
Application 1: Synthesis of p38 MAP Kinase Inhibitors
The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, and its inhibition has been a major focus for the development of treatments for autoimmune diseases and other inflammatory conditions. This compound serves as a crucial precursor in the synthesis of potent p38α inhibitors, such as AMG 548.
Quantitative Data: In Vitro and Cellular Activity of AMG 548
The following tables summarize the inhibitory activity of AMG 548, a p38α inhibitor synthesized using a pathway involving the subject compound.
| Table 1: In Vitro Kinase Inhibition Profile of AMG 548 | |
| Target Kinase | Inhibition Constant (Ki) (nM) |
| p38α (MAPK14) | 0.5[1][2][3] |
| p38β (MAPK11) | 3.6[1][4] |
| p38γ (MAPK12) | 2600[1][4] |
| p38δ (MAPK13) | 4100[1][4] |
| JNK2 (MAPK9) | 39[1] |
| JNK3 (MAPK10) | 61[1] |
| JNK1 (MAPK8) | 11,480[1] |
| Over 35 other kinases | >1000-fold selectivity[1] |
| Table 2: Cellular Inhibitory Activity of AMG 548 in Human Whole Blood | |
| Assay | IC50 (nM) |
| LPS-stimulated TNF-α production | 3[1][2] |
| LPS-stimulated IL-1β production | 7[2] |
| TNF-α induced IL-8 production | 0.7[2] |
| IL-1β induced IL-6 production | 1.3[2] |
Signaling Pathway: p38 MAP Kinase Cascade
The p38 MAPK pathway is a three-tiered kinase cascade initiated by cellular stressors and inflammatory cytokines. This leads to the activation of MAP3Ks (e.g., TAK1, ASK1), which in turn phosphorylate and activate MAP2Ks (MKK3, MKK6). These MAP2Ks then dually phosphorylate a conserved TGY motif on p38 MAPKs, leading to their activation.[3] Activated p38 kinases phosphorylate downstream targets, including other kinases and transcription factors, ultimately regulating the expression of inflammatory cytokines.[3] AMG 548 acts as an ATP-competitive inhibitor at the active site of p38α, blocking this signaling cascade.[5]
Experimental Protocol: Synthesis of a Triazolophthalazine Intermediate
The following protocol outlines a general synthetic route for constructing a triazolophthalazine scaffold, a common core in many p38 MAPK inhibitors, starting from this compound.
Step 1: Amide Formation
-
Dissolve this compound in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and an activator like hydroxybenzotriazole (HOBt).
-
Introduce the desired amine component and stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Perform an aqueous workup by diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected amide intermediate.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected amide intermediate in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to obtain the corresponding hydrazide salt.
Step 3: Cyclization to form the Triazolophthalazine Core
-
Suspend the hydrazide salt and 1,4-dichlorophthalazine in a high-boiling point solvent like n-butanol or xylene.
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the salt and facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 120-140 °C) for several hours until the reaction is complete.
-
Cool the mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid product by filtration, wash with a suitable solvent like ethanol or ether, and dry under vacuum to afford the desired triazolophthalazine core structure. This intermediate can then be further functionalized to yield final inhibitor molecules like AMG 548.
Application 2: Synthesis of IRAK4 Inhibitors and PROTACs
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases, as well as certain cancers. This compound is a precursor for synthesizing IRAK4 inhibitors and, more recently, Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the IRAK4 protein.
Quantitative Data: Activity of an IRAK4-targeting PROTAC
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The following data is for an IRAK4 degrader (PROTAC 9 ) which was developed from an inhibitor scaffold potentially accessible from the subject benzoic acid derivative.
| Table 3: Cellular Activity of IRAK4 PROTAC 9 in ABC-DLBCL Cell Lines | |
| Cell Line | Antiproliferative IC50 (μM) |
| OCI-LY10 | 4.6[6] |
| TMD8 | 7.6[6] |
Signaling Pathway and PROTAC Mechanism of Action
IRAK4 is a key component of the Myddosome complex, which forms upon TLR/IL-1R activation. This complex leads to the phosphorylation of IRAK1 and subsequent activation of downstream signaling cascades, including the NF-κB pathway, resulting in the production of pro-inflammatory cytokines. IRAK4-targeting PROTACs function by simultaneously binding to IRAK4 and an E3 ligase (e.g., Cereblon or VHL), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to IRAK4, marking it for degradation by the 26S proteasome. This approach eliminates both the kinase and scaffolding functions of IRAK4.
Experimental Protocol: General Synthesis of an IRAK4 Inhibitor Precursor
A common synthetic strategy for IRAK4 inhibitors involves the construction of a substituted pyrazolopyrimidine or a similar heterocyclic core. This compound can be converted into a key hydrazide intermediate that is then used to build these complex scaffolds.
Step 1: Esterification
-
Suspend this compound in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a weak base, such as a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the methyl ester.
Step 2: Hydrazinolysis
-
Dissolve the methyl ester intermediate in ethanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for several hours.
-
Upon completion, cool the reaction mixture. The product, a Boc-protected hydrazide, may precipitate and can be collected by filtration. Otherwise, concentrate the solvent and purify the residue by crystallization or column chromatography.
Step 3: Heterocycle Formation
-
The resulting Boc-protected hydrazide can then be reacted with a suitable dicarbonyl compound or its equivalent (e.g., a β-ketoester) in a solvent such as ethanol or acetic acid, often with heating.
-
This condensation-cyclization reaction forms a heterocyclic core, such as a pyrazole ring, which is a common feature in many IRAK4 inhibitors.
-
Following the formation of the core, the Boc protecting group can be removed under acidic conditions as previously described, and further synthetic modifications can be carried out to complete the synthesis of the target IRAK4 inhibitor or PROTAC.
This compound is a versatile and important building block in medicinal chemistry for the synthesis of kinase inhibitors. Its application in the construction of p38 MAPK and IRAK4 inhibitors highlights its utility in creating complex molecules with significant therapeutic potential. The protocols and data presented herein provide a foundational guide for researchers in drug discovery and development working on these important target classes.
References
Application Notes and Protocols for 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a heterobifunctional linker valuable in the field of bioconjugation, particularly for the development of targeted therapeutics like antibody-drug conjugates (ADCs). This linker facilitates the formation of a pH-sensitive hydrazone bond between a biomolecule (e.g., an antibody) and a payload (e.g., a cytotoxic drug). The key feature of this linker is the tert-butoxycarbonyl (Boc) protecting group on the hydrazine moiety, which allows for controlled, sequential conjugation reactions. The resulting hydrazone linkage is designed to be stable at physiological pH (~7.4) in the bloodstream but cleaves under the mildly acidic conditions found within cellular endosomes and lysosomes (pH 4.5-6.5), enabling targeted release of the payload within the target cells.[1][] This targeted release mechanism aims to enhance the therapeutic window by maximizing the effect on tumor cells while minimizing systemic toxicity.[1]
Chemical Properties and Mechanism of Action
The core of this linker technology is the formation of a hydrazone bond through the reaction of a hydrazine with a carbonyl group (aldehyde or ketone) on the payload molecule.[1] The Boc protecting group on the this compound prevents premature reaction of the hydrazine. The bioconjugation strategy typically involves the following key steps:
-
Activation of the Carboxylic Acid: The benzoic acid moiety of the linker is activated to facilitate its conjugation to a payload molecule.
-
Payload Conjugation: The activated linker is reacted with the payload to form a stable amide or ester bond.
-
Boc Deprotection: The Boc group is removed under acidic conditions to expose the reactive hydrazine group.
-
Biomolecule Conjugation: The deprotected linker-payload construct is then reacted with a biomolecule containing a suitable functional group (e.g., an aldehyde or ketone) to form the final bioconjugate with a pH-sensitive hydrazone linkage.
The pH-dependent cleavage of the hydrazone bond is the critical feature for controlled drug release. In the acidic environment of the lysosome, the hydrazone undergoes hydrolysis, releasing the active payload.[]
Data Presentation
Table 1: Comparative Stability of Hydrazone Linkages
The stability of the hydrazone bond is crucial for the efficacy and safety of the bioconjugate. The following table summarizes the pH-dependent stability of different types of hydrazone linkers. Aromatic hydrazones, such as those derived from benzoic acid, generally exhibit greater stability at physiological pH compared to aliphatic hydrazones.[3][4]
| Linker Type | pH | Half-life (t½) | Reference |
| Aromatic Hydrazone | 7.4 | > 120 hours | [5] |
| Aromatic Hydrazone | 5.0 | ~4.4 hours | [6] |
| Aliphatic Hydrazone | 7.4 | Can be significantly less than aromatic hydrazones | [3][4] |
| Acylhydrazone (Doxorubicin ADC) | 7.0 | > 2.0 hours | [1] |
| Acylhydrazone (Doxorubicin ADC) | 5.0 | ~2.4 minutes | [1] |
Table 2: Reagents for Boc Deprotection of Hydrazide Linkers
The selection of the acidic reagent for Boc deprotection is critical to ensure efficient removal of the protecting group without degrading the payload or the linker.
| Reagent | Typical Concentration | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes and Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 4 hours | Most common and generally effective. Volatile and can be removed under reduced pressure. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Ethyl Acetate | Room Temp. | 30 min - 2 hours | Often results in the precipitation of the hydrochloride salt, aiding in purification. |
| Formic Acid | 80-90% | - | Room Temp. | 12 - 48 hours | Milder acid, useful for substrates sensitive to stronger acids. |
| Trifluoromethanesulfonic Acid (TfOH) | 5 equivalents | Trifluoroethanol/DCM | -40 | 1.5 minutes | Very strong acid for extremely fast deprotection, even at low temperatures. Requires careful handling. |
Experimental Protocols
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the steps to conjugate this compound to a payload containing a suitable functional group (e.g., an amine) for amide bond formation.
Materials:
-
This compound
-
Payload with a primary or secondary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Part A: Activation of the Linker and Payload Conjugation
-
Activation of the carboxylic acid: Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution at 0°C and stir for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Payload Conjugation: To the filtrate containing the activated NHS ester of the linker, add the amine-containing payload (1 equivalent).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected drug-linker conjugate by silica gel column chromatography.
Part B: Boc Deprotection
-
Dissolve the purified Boc-protected drug-linker conjugate in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (20-50% v/v in DCM) to the solution.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected drug-linker conjugate (as a TFA salt) can be used directly in the next step or further purified if necessary.
Protocol 2: Antibody-Drug Conjugation via Hydrazone Formation
This protocol describes the conjugation of the deprotected drug-linker to a monoclonal antibody that has been engineered to contain an aldehyde or ketone group.
Materials:
-
Deprotected drug-linker conjugate
-
Aldehyde- or ketone-modified monoclonal antibody (mAb)
-
Conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5)
-
Aniline (as a catalyst, optional)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) column (for DAR characterization)
Procedure:
-
Antibody Preparation: Buffer exchange the modified mAb into the conjugation buffer. Adjust the concentration of the mAb to a suitable level (e.g., 5-10 mg/mL).
-
Conjugation Reaction: Dissolve the deprotected drug-linker conjugate in a minimal amount of a co-solvent like DMSO and add it to the antibody solution. A 5- to 20-fold molar excess of the drug-linker is typically used.
-
If desired, add aniline to a final concentration of 1-10 mM to catalyze the hydrazone formation.
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours, with gentle mixing.
-
Monitor the reaction progress by LC-MS to determine the drug-to-antibody ratio (DAR).
-
Purification of the ADC: Once the desired DAR is achieved, purify the ADC to remove unconjugated drug-linker and other small molecules using an SEC column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy, HIC, or LC-MS.[1]
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by SEC.
-
In vitro Cytotoxicity: Evaluate the potency of the ADC on target cancer cell lines using a cell viability assay (e.g., MTT assay).[1]
-
Linker Stability: Assess the stability of the hydrazone linker in plasma at 37°C over time by monitoring the release of the free payload using LC-MS.[1]
-
Visualizations
Caption: Workflow for ADC synthesis using the Boc-protected hydrazinyl linker.
References
Application Notes and Protocols for the Reaction of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the synthesis of amide derivatives from 3-(2-(tert-butoxycarbonyl)hydrazinyl)benzoic acid. This versatile building block is valuable in pharmaceutical research and medicinal chemistry, serving as a scaffold for the creation of novel bioactive molecules. The protocols outlined below describe common amide coupling techniques, offering guidance on reagent selection, reaction setup, and product purification.
Introduction
This compound is a bifunctional molecule containing a carboxylic acid and a Boc-protected hydrazine moiety. The carboxylic acid group can be readily activated to react with primary and secondary amines, forming a stable amide bond. The Boc-protected hydrazine can be deprotected under acidic conditions to reveal a free hydrazine, which can then be used for further functionalization, such as the formation of hydrazones. This dual functionality makes it a valuable tool in the synthesis of complex molecules, including peptidomimetics and small molecule inhibitors.
General Reaction Scheme
The overall reaction involves the coupling of the carboxylic acid group of this compound with a primary or secondary amine to form the corresponding amide. This is typically achieved using a coupling agent to activate the carboxylic acid.
Caption: General amide coupling reaction.
Experimental Protocols
Several standard methods can be employed for the amide coupling reaction. The choice of method often depends on the nature of the amine, the desired scale of the reaction, and the available reagents. Below are protocols for three commonly used coupling agents: HATU, EDC, and DIC/HOBt.
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often leads to high yields and short reaction times.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.0 - 1.2 eq) to the solution.
-
Add HATU (1.1 - 1.5 eq) to the reaction mixture.
-
Finally, add DIPEA (2.0 - 3.0 eq) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired amide.
Caption: HATU-mediated coupling workflow.
Protocol 2: EDC-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) to improve efficiency and reduce side reactions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (catalytic)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1 eq) or a catalytic amount of DMAP in anhydrous DCM, add EDC hydrochloride (1.2-1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure amide.
Caption: EDC-mediated coupling workflow.
Protocol 3: DIC/HOBt-Mediated Amide Coupling
DIC (N,N'-Diisopropylcarbodiimide) is another common carbodiimide coupling agent. It is often used with HOBt to form an active ester intermediate, which then reacts with the amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add DIC (1.1 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-18 hours, monitoring by TLC.
-
After the reaction is complete, filter the mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography (ethyl acetate/hexanes) to obtain the desired amide.
Quantitative Data
The following table summarizes representative yields for the synthesis of various N-substituted-3-(2-(tert-butoxycarbonyl)hydrazinyl)benzamides. Please note that yields are highly dependent on the specific amine substrate, reaction conditions, and purification method. The data presented here is compiled from analogous reactions found in the literature and should be considered as a general guide.
| Entry | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | HATU/DIPEA | DMF | 4 | ~85% | General Protocol |
| 2 | Aniline | EDC/HOBt | DCM | 16 | ~70% | General Protocol |
| 3 | Morpholine | DIC/HOBt | DCM | 12 | ~90% | General Protocol |
| 4 | N-Methylbenzylamine | HATU/DIPEA | DMF | 6 | ~80% | General Protocol |
| 5 | 4-Fluoroaniline | EDC/HOBt | DCM | 18 | ~65% | General Protocol |
Note: The yields are indicative and may vary. Optimization of reaction conditions is recommended for each specific substrate.
Signaling Pathways and Logical Relationships
The core of this chemical transformation is the activation of the carboxylic acid, which allows for nucleophilic attack by the amine. The choice of coupling reagent dictates the specific nature of the activated intermediate.
Caption: General mechanism of amide coupling.
Conclusion
The reaction of this compound with amines provides a straightforward and versatile method for the synthesis of a wide range of amide derivatives. The choice of coupling reagent and reaction conditions can be tailored to the specific amine substrate to achieve high yields. The resulting products are valuable intermediates in drug discovery and development, offering a scaffold for further chemical modification.
coupling reactions involving 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
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Application Notes and Protocols: Facile Deprotection of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group from 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid to yield 3-hydrazinobenzoic acid. The Boc group is a crucial amine protecting group in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients, due to its stability and ease of removal under acidic conditions.[1] This protocol outlines two common and effective methods for Boc deprotection: one employing trifluoroacetic acid (TFA) and the other utilizing hydrochloric acid (HCl).
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazines in multi-step organic synthesis.[1][2] Its popularity stems from its robustness under a variety of reaction conditions and its straightforward cleavage under acidic conditions.[1] The deprotection reaction proceeds via an acid-catalyzed mechanism where the carbonyl oxygen of the Boc group is protonated, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][3] This intermediate subsequently decarboxylates to furnish the free amine or hydrazine.[1][3]
3-Hydrazinobenzoic acid is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of various heterocyclic compounds and hydrazide derivatives with potential biological activities.[4] The efficient removal of the Boc group from its protected precursor, this compound, is a critical step in its utilization. This application note provides detailed experimental procedures for this transformation using two standard acidic reagents, TFA and HCl.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected hydrazine follows a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by an acid (e.g., TFA or HCl). This is followed by the departure of the stable tert-butyl cation, which can be scavenged or form isobutylene gas.[3][5] The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation to yield the free hydrazine and carbon dioxide.[1][3] The liberated hydrazine is then protonated by the excess acid to form the corresponding salt.[3][6]
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the compatibility of other functional groups present in the molecule.
Method 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is highly efficient and widely used for Boc deprotection.[1]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous[1]
-
Trifluoroacetic acid (TFA)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[7]
-
Brine[1]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Addition of TFA: Cool the solution to 0 °C using an ice bath.[1] Slowly add TFA to the stirred solution. The volume of TFA can range from 20% to 50% (v/v) relative to the DCM.[1][8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.[8]
-
For isolation of the free base, carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until the pH is basic.[7]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
-
Purification: The crude 3-hydrazinobenzoic acid can be purified by recrystallization or column chromatography if necessary.
Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides the hydrochloride salt of the product directly and avoids the use of the more corrosive TFA.[9]
Materials:
-
This compound
-
Dioxane[9]
-
4M HCl in dioxane solution[9]
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
Dissolution: Dissolve this compound in dioxane in a round-bottom flask equipped with a magnetic stir bar.[9]
-
Addition of HCl: To the stirred solution, add a 4M solution of HCl in dioxane.[9] A typical stoichiometry is to use an excess of HCl.
-
Reaction: Stir the mixture at room temperature for 2-16 hours.[9] The deprotected product, 3-hydrazinobenzoic acid hydrochloride, will often precipitate out of the solution. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion of the reaction, the precipitate can be collected by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain 3-hydrazinobenzoic acid hydrochloride.[4]
-
-
Purification: The product is often of high purity after filtration and washing. If further purification is needed, recrystallization can be performed.
Data Presentation
The following table summarizes typical reaction parameters for the Boc deprotection of this compound based on general protocols. Optimal conditions may vary depending on the specific substrate and scale.
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid (TFA)[1] | 4M Hydrochloric Acid (HCl) in Dioxane[9] |
| Solvent | Dichloromethane (DCM)[1] | Dioxane[9] |
| Temperature | 0 °C to Room Temperature[1] | Room Temperature[9] |
| Reaction Time | 1 - 4 hours[1] | 2 - 16 hours[9] |
| Typical Yield | >90% (general observation for Boc deprotection) | >90% (general observation for Boc deprotection) |
| Product Form | Free base or TFA salt[1] | Hydrochloride salt[4][9] |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for Boc deprotection.
Safety Precautions
-
Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[5]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
-
The deprotection reaction generates isobutylene and carbon dioxide gas; therefore, the reaction should not be performed in a closed system.[3][5]
By following these detailed protocols, researchers can efficiently and safely perform the Boc deprotection of this compound, a key step in the synthesis of various compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. 3-Hydrazinobenzoic acid hydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for drug discovery and development. This document provides detailed application notes and protocols for the synthesis and evaluation of a class of kinase inhibitors based on the 7-azaindole and imidazo[1,2-b]pyridazine scaffolds, with a particular focus on inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.
PIM kinases are a family of constitutively active serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are downstream effectors of many cytokine and growth factor signaling pathways. Their overexpression is implicated in numerous hematological malignancies and solid tumors, making them attractive therapeutic targets.
PIM Kinase Signaling Pathway
PIM kinases are key nodes in signaling pathways that promote cell survival and proliferation. They are often upregulated by the JAK/STAT pathway in response to cytokine stimulation. Once expressed, PIM kinases phosphorylate a variety of downstream substrates, leading to the inhibition of apoptosis and promotion of cell cycle progression.
Caption: PIM-1 Kinase Signaling Pathway.
Synthesis of Kinase Inhibitors
The 7-azaindole and imidazo[1,2-b]pyridazine scaffolds are privileged structures in kinase inhibitor design. The following is a representative protocol for the synthesis of an imidazo[1,2-b]pyridazine core, a common feature in many PIM-1 inhibitors.
Representative Synthesis of an Imidazo[1,2-b]pyridazine Core
This protocol describes a general method for the synthesis of a 6-chloro-2-substituted-imidazo[1,2-b]pyridazine, which can be further modified to generate a variety of kinase inhibitors.
Materials:
-
3-amino-6-chloropyridazine
-
2-bromo-1-(substituted-aryl)ethanone
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol in a round-bottom flask, add 2-bromo-1-(substituted-aryl)ethanone (1.1 eq) and sodium bicarbonate (1.5 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-chloro-2-substituted-imidazo[1,2-b]pyridazine.
Quantitative Data of PIM Kinase Inhibitors
The following table summarizes the in vitro inhibitory potency of selected PIM kinase inhibitors, including the well-characterized pan-PIM inhibitor SGI-1776, which features an imidazo[1,2-b]pyridazine core.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| SGI-1776 | PIM-1 | 7 | Biochemical | [1] |
| PIM-2 | 363 | Biochemical | [1] | |
| PIM-3 | 69 | Biochemical | [1] | |
| Flt-3 | 44 | Biochemical | [1] | |
| Haspin | 34 | Biochemical | [1] | |
| AZD1208 | PIM-1 | 0.4 | Cell-free | |
| PIM-2 | 5 | Cell-free | ||
| PIM-3 | 1.9 | Cell-free | ||
| PIM447 | PIM-1 | 0.006 (Ki) | Biochemical | |
| PIM-2 | 0.018 (Ki) | Biochemical | ||
| PIM-3 | 0.009 (Ki) | Biochemical | ||
| Quercetagetin | PIM-1 | 340 | Biochemical |
Experimental Protocols
Protocol 1: In Vitro PIM-1 Kinase Activity Assay (Luminescence-based)
This protocol describes a method for determining the in vitro potency of a test compound against PIM-1 kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human PIM-1 enzyme
-
PIM-1 substrate peptide (e.g., a derivative of BAD)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.
-
In a white assay plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PIM-1 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the PIM-1 substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves two steps:
-
Addition of ADP-Glo™ Reagent to deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: In Vitro Kinase Assay Workflow.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a kinase inhibitor on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a leukemia cell line for PIM-1 inhibitors)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for a desired period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
Caption: Cell Viability Assay Workflow.
References
Pioneering Cancer Therapeutics: Application Notes on the Development of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel anticancer agents is a cornerstone of modern oncological research. This document provides detailed application notes and protocols for the evaluation of emerging anticancer compounds, with a focus on methodologies to assess their efficacy and elucidate their mechanisms of action. The following sections offer a comparative analysis of the cytotoxic effects of select novel agents against standard chemotherapeutics, comprehensive experimental procedures, and visualizations of key signaling pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity of Novel Anticancer Agents
The in vitro cytotoxicity of novel anticancer compounds is a critical initial determinant of their potential therapeutic value. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions. The tables below summarize the IC50 values of promising novel agents—Betulinic Acid derivatives and Makaluvamine analogs—in comparison to the conventional chemotherapeutic drug, Cisplatin, across various human cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of Betulinic Acid Derivatives and Cisplatin
| Compound/Drug | A549 (Lung Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| Cisplatin | 16.48[1] | 33.33 (48h)[2] |
| Betulinic Acid | <10 µg/ml | 13.26 ± 0.75[3] |
| 3-O-acetyl-betulinic acid | <10 µg/ml | - |
| 3-O-glutaryl-betulinic acid | <10 µg/ml | - |
| 3-O-succinyl-betulinic acid | <10 µg/ml | - |
| Betulinic acid ester derivative (7e) | - | 3.1 ± 0.8 µg/mL[2] |
| Betulinic acid ester derivative (7g) | - | 3.3 ± 0.1 µg/mL[2] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Comparative Cytotoxicity (IC50, µM) of Makaluvamine Analogs
| Compound | BON (Carcinoid Tumor) | H727 (Lung Carcinoid) | MZ-CRC-1 (Metastatic CRC) | MCF-7 (Breast Adenocarcinoma) |
| DHN-II-84 | 0.5 - 4 µM | 0.5 - 4 µM | 0.5 - 4 µM | - |
| DHN-III-14 | 0.5 - 4 µM | 0.5 - 4 µM | 0.5 - 4 µM | - |
| FBA-TPQ | - | - | - | 0.097 - 2.297 µM[4][5] |
| PEA-TPQ | - | - | - | 0.097 - 2.297 µM[4][5] |
| MPA-TPQ | - | - | - | 0.097 - 2.297 µM[4][5] |
| DPA-TPQ | - | - | - | 0.097 - 2.297 µM[4][5] |
Note: The IC50 values for DHN-II-84 and DHN-III-14 are presented as a range as specific values for each cell line were not individually provided in the source. FBA-TPQ was identified as the most potent of the four analogs in the study.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the rigorous evaluation of novel anticancer agents. The following protocols provide step-by-step methodologies for key in vitro assays.
Protocol 1: Determination of Cytotoxicity using MTT Assay
Objective: To assess the dose-dependent cytotoxic effect of a novel anticancer agent on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HT-29)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Novel anticancer agent and Cisplatin (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel anticancer agent and cisplatin in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a novel anticancer agent on the cell cycle progression of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Novel anticancer agent
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the novel anticancer agent at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Fixation: Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 3: Assessment of Apoptosis by Western Blotting
Objective: To detect changes in the expression of key apoptosis-related proteins in cancer cells following treatment with a novel anticancer agent.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Following treatment, changes in the levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins can indicate the induction of apoptosis.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Novel anticancer agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the novel anticancer agent, then lyse the cells using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in cancer and a typical workflow for anticancer drug discovery.
References
- 1. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Organic Synthesis
Introduction
Solid-Phase Organic Synthesis (SPOS) is a transformative chemical methodology that enables the stepwise construction of complex molecules on an insoluble solid support.[1][] Developed by R. Bruce Merrifield in the 1960s for peptide synthesis, this technique has since revolutionized medicinal chemistry, drug discovery, and materials science.[1][][3] The core principle involves anchoring a starting molecule to a solid support, such as a resin bead, and then performing a sequence of chemical reactions.[4][5] Unwanted reagents and byproducts are easily removed by simple filtration and washing, a significant advantage over traditional solution-phase synthesis which often requires laborious purification steps like extraction or chromatography.[1][6] This efficiency, coupled with its amenability to automation, makes SPOS an indispensable tool for generating large libraries of compounds for high-throughput screening and lead optimization.[1][4][6]
Key advantages of Solid-Phase Organic Synthesis include:
-
High Efficiency and Yield: The use of excess reagents can drive reactions to completion.[3][6]
-
Simplified Purification: Intermediates remain attached to the solid support, allowing for purification by simple washing and filtration.[1][6][7]
-
Automation: The repetitive nature of the synthetic cycles is highly suitable for automation, enabling the rapid synthesis of numerous compounds.[1][4][8]
-
Versatility: SPOS is applicable to a wide range of molecules, including peptides, oligonucleotides, and diverse small organic molecules.[4][9]
Core Principles and General Workflow
The success of any solid-phase synthesis relies on three key components: the solid support, the linker, and the use of protecting groups.
-
Solid Support (Resin): This is an insoluble material, typically in the form of small beads (50-200 μm in diameter), to which the first building block is attached.[9] Common materials include polystyrene (often cross-linked with divinylbenzene) and controlled pore glass (CPG).[9] The support must be chemically inert to the reaction conditions and physically stable, yet allow for good solvation (swelling) to ensure reagents can access the reaction sites.
-
Linker (Handle): The linker is a chemical moiety that covalently connects the initial molecule to the solid support.[6] It must be stable throughout the entire synthesis sequence but cleavable under specific conditions at the end to release the final product into solution.[6][9] The choice of linker is critical as it dictates the cleavage strategy and the functional group present on the final product.
-
Protecting Groups: In SPOS, building blocks often have multiple reactive functional groups. To ensure reactions occur at the desired position, other reactive sites are temporarily blocked with protecting groups. These groups must be stable during the coupling reactions but easily removable without affecting the growing molecule or the linker.[3][10] A common strategy in peptide synthesis, for example, is the use of the Fmoc (9-fluorenylmethoxycarbonyl) group to protect the amine of an amino acid.[1]
The general workflow for solid-phase synthesis follows a cyclical process, as illustrated in the diagram below.
Caption: General workflow of a solid-phase organic synthesis cycle.
Key Applications and Protocols
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most established application of solid-phase synthesis, enabling the routine production of peptides for research, diagnostics, and therapeutics.[3][4] The process involves the sequential addition of N-terminally protected amino acids to a growing peptide chain anchored by its C-terminus to a solid support.[][11]
Caption: Synthetic pathway for dipeptide formation using Fmoc-SPPS.
Experimental Protocol: Manual Fmoc-Based Solid-Phase Peptide Synthesis
This protocol describes a general procedure for manual SPPS using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Wang resin, Rink Amide resin)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel and wash with DMF (3x) and DCM (3x). Swell the resin in DCM or DMF for 30 minutes.
-
First Amino Acid Loading (if starting with a pre-loaded resin, skip to step 3):
-
Dissolve the first Fmoc-amino acid (3 eq.) and a coupling agent in DMF.
-
Add the solution to the swollen resin.
-
Allow the reaction to proceed for 2-4 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Optional: Perform a ninhydrin test to confirm the completion of the coupling reaction. A negative test (beads remain colorless) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents.
-
Cycle Repetition: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 3).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM (3x) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin, collecting the filtrate which contains the crude peptide.
-
-
Product Isolation: Precipitate the crude peptide from the filtrate using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Oligonucleotide Synthesis
This technique enables the rapid and automated synthesis of DNA and RNA strands.[][3] The most common method is phosphoramidite chemistry, where nucleotide monomers are added sequentially to a growing chain on a controlled pore glass (CPG) support.[][9] The cycle involves deblocking, coupling, capping, and oxidation.
Small Molecule and Combinatorial Libraries
SPOS is a cornerstone of combinatorial chemistry, used to generate vast libraries of small organic molecules for drug discovery.[1][4][8] By using a "split-mix" synthesis strategy, thousands to millions of distinct compounds can be synthesized simultaneously. These libraries are then screened against biological targets to identify new drug leads.[1][6] This approach has been successfully applied to synthesize various heterocyclic compounds and natural product analogues.[7][12]
Caption: Logical relationships between SPOS and its major applications.
Data Presentation: Synthesis Efficiency
The efficiency of solid-phase synthesis is a critical parameter, often measured by the overall yield and purity of the final product. The stepwise yield of each coupling and deprotection cycle has a multiplicative effect on the final outcome.
| Target Molecule Class | Synthesis Strategy | Stepwise Yield (%) | Overall Yield (%) | Crude Purity (%) | Synthesis Time | Reference |
| Heptapeptide | Manual SPPS (CTC Resin) | - | - | 64 | 4 days | [13] |
| Heptapeptide | Automated SPPS (DAN Resin) | - | - | >95 | 27 minutes | [13] |
| Cyclohexapeptide | Automated SPPS (DAN Resin) | - | 93 | 95 | 24 minutes | [13] |
| 13-residue Macrocycle | Automated SPPS (DAN Resin) | >96 (avg.) | 37 | >90 | 45 minutes | [13][14] |
| 70-mer Peptide (Theoretical) | Standard SPPS | 99 | 24 | - | - | [15] |
| 70-mer Peptide (Theoretical) | Optimized SPPS | 99.5 | 50 | - | - | [15] |
As shown in the table, modern automated methods have dramatically reduced synthesis times while achieving very high crude purity and overall yields.[13]
Conclusion and Future Outlook
Solid-phase organic synthesis remains a cornerstone of modern chemistry, particularly in pharmaceutical and biotechnological research.[1][] Its ability to streamline the synthesis of complex molecules has accelerated the pace of drug discovery and the development of novel therapeutics.[1][7] Future advancements are focused on developing greener synthesis protocols using aqueous media, creating novel and more efficient linkers and solid supports, and integrating automation and artificial intelligence to design and execute complex synthetic routes autonomously.[7][16] These innovations promise to further enhance the power and sustainability of SPOS for industrial and research applications.[1]
References
- 1. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 4. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 5. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 6. d-nb.info [d-nb.info]
- 7. Recent applications of solid-phase strategy in total synthesis of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crsubscription.com [crsubscription.com]
- 9. atdbio.com [atdbio.com]
- 10. chempep.com [chempep.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrazone Derivative Formation using 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of hydrazone derivatives formed from 3-(2-(tert-butoxycarbonyl)hydrazinyl)benzoic acid. This reagent, featuring a Boc-protected hydrazine moiety and a carboxylic acid group, is a versatile building block for creating compounds with significant therapeutic potential.
Introduction
Hydrazones are a class of organic compounds characterized by the azomethine group (-NHN=CH-), which imparts a wide range of pharmacological activities.[1][2] The synthesis of hydrazones via the condensation of a hydrazine derivative with an aldehyde or ketone is a robust and widely utilized method in medicinal chemistry.[3][4] The use of a Boc-protected hydrazine, such as this compound, offers the advantage of stability under various reaction conditions. The Boc group can be readily removed under acidic conditions, allowing for further functionalization of the resulting molecule.[3]
The resulting hydrazone derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, anticancer, and enzyme inhibitory effects.[5][6][7] The presence of the benzoic acid moiety provides a site for further modification or for interaction with biological targets.
Reaction Mechanism
The formation of a hydrazone is a condensation reaction that proceeds through a two-step mechanism. First, the nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond (C=N) characteristic of a hydrazone.[8] The reaction is often catalyzed by a small amount of acid.[4][8]
Experimental Protocols
General Protocol for the Synthesis of Hydrazone Derivatives
This protocol describes a general method for the synthesis of a hydrazone derivative from an aldehyde or ketone using this compound.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 eq)
-
Anhydrous Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount, e.g., 1-2 drops)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve the selected aldehyde or ketone (1.0 mmol) in 5-10 mL of anhydrous ethanol or methanol.
-
Add this compound (1.0-1.2 mmol) to the solution.
-
For less reactive carbonyl compounds, add a catalytic amount (1-2 drops) of glacial acetic acid to the mixture.[8]
-
Stir the reaction mixture at room temperature. For unreactive substrates, the mixture can be heated to reflux.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically within 1-24 hours), cool the reaction mixture to room temperature.[8]
-
If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.
-
Dry the purified product under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Protocol for Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group can be removed to yield the free hydrazine, which can be useful for subsequent synthetic steps.
Materials:
-
Boc-protected hydrazone derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected hydrazone in dichloromethane.
-
Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected hydrazone salt.
Applications in Drug Discovery
Hydrazone derivatives are valuable scaffolds in drug development due to their wide array of biological activities.[1][2][5]
-
Anticancer Activity: Many hydrazone derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast, prostate, and liver cancer.[6][9]
-
Enzyme Inhibition: Hydrazones are known to be potent inhibitors of various enzymes, such as monoamine oxidase (MAO), cyclooxygenase (COX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), making them promising candidates for treating neurodegenerative diseases and inflammation.[6][10][11]
-
Antimicrobial Activity: Hydrazone derivatives have shown broad-spectrum activity against bacteria and fungi, including resistant strains.[12][13]
-
Anti-inflammatory and Analgesic Activity: Certain hydrazone derivatives exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of COX enzymes.[5][6]
-
Anticonvulsant Activity: The hydrazone scaffold is a key feature in several compounds with anticonvulsant properties.[13]
Data Presentation
The following tables summarize representative quantitative data for the biological activities of various hydrazone derivatives, illustrating their therapeutic potential.
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Representative Hydrazone Compounds
| Compound | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | A549 (Lung Cancer) |
| Hydrazone Derivative 1 | 7.52 ± 0.32 | 10.19 ± 0.52 | 3.33 µM |
| Hydrazone Derivative 2 | > 100 | > 100 | 4-17 µM |
| Hydrazone Derivative 3 | 6.7 nM | - | - |
| Doxorubicin (Control) | 0.83 ± 0.07 | 0.75 ± 0.04 | - |
| Data synthesized from multiple sources for illustrative comparison.[9][12] |
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Hydrazone Compounds
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |
| Hydrazone Derivative A | 12.5 | 25 | 50 | 12.5 |
| Hydrazone Derivative B | 6.25 | 12.5 | > 100 | 25 |
| Hydrazone Derivative C | 0.78 | - | - | - |
| Data synthesized from multiple sources for illustrative comparison.[9][12] |
Table 3: Enzyme Inhibitory Activity (IC₅₀) of Representative Hydrazone Derivatives
| Compound | Target Enzyme | IC₅₀ Value |
| Hydrazone Inhibitor 1 | hMAO-A | 0.028 µM |
| Hydrazone Inhibitor 2 | hMAO-B | 2.5 µM |
| Hydrazone Inhibitor 3 | AChE | 21.45 nM |
| Hydrazone Inhibitor 4 | BChE | 18.42 nM |
| Hydrazone Inhibitor 5 | hCA I | 7.12 nM |
| Hydrazone Inhibitor 6 | α-amylase | 30.21 µM |
| Hydrazone Inhibitor 7 | α-glucosidase | 38.06 µM |
| Data synthesized from multiple sources for illustrative comparison.[10][11][14][15] |
Visualizations
Caption: General workflow for the synthesis of hydrazone derivatives.
References
- 1. omicsonline.org [omicsonline.org]
- 2. omicsonline.org [omicsonline.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Amide Bond Formation with 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a carboxylic acid moiety, suitable for amide bond formation, and a Boc-protected hydrazine group, which can be deprotected for further functionalization. This dual reactivity makes it a key component in the synthesis of complex molecules, including linkers for antibody-drug conjugates (ADCs), components of PROTACs, and various heterocyclic compounds with potential therapeutic applications.[1]
The formation of a stable amide bond is a critical step in utilizing this reagent. The general principle involves the activation of the carboxylic acid group to render it more susceptible to nucleophilic attack by a primary or secondary amine.[2] Common strategies for this transformation employ coupling reagents to facilitate the reaction under mild conditions, minimizing side reactions and preserving stereochemical integrity where applicable.
This document provides detailed protocols for the amide bond formation using this compound with two common and highly efficient coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Data Presentation
The selection of the coupling reagent and reaction conditions can significantly influence the yield and purity of the final amide product. Below is a summary of typical reaction parameters and expected outcomes for the coupling of this compound with a representative primary amine, benzylamine.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None required (HOAt is generated in situ) |
| Base | N,N-Diisopropylethylamine (DIPEA) | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Anhydrous Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12 - 18 hours | 2 - 6 hours |
| Typical Yield | 80 - 95% | 85 - 98% |
Table 2: Quantitative Data for a Representative Reaction
Reaction: this compound + Benzylamine → N-benzyl-3-(2-(tert-butoxycarbonyl)hydrazinyl)benzamide
| Parameter | Value |
| Molecular Formula of Product | C19H23N3O3 |
| Molecular Weight of Product | 341.41 g/mol |
| Typical Isolated Yield | 92% (using HATU protocol) |
| Purification Method | Flash column chromatography (Silica gel, Ethyl acetate/Hexane gradient) |
| 1H NMR (400 MHz, CDCl3) δ (ppm) | 7.85 (s, 1H), 7.60 (d, J = 7.8 Hz, 1H), 7.40-7.25 (m, 6H), 7.05 (br s, 1H), 6.80 (br s, 1H), 6.55 (br s, 1H), 4.65 (d, J = 5.6 Hz, 2H), 1.50 (s, 9H) |
| LC-MS (ESI) m/z | Calculated for C19H23N3O3 [M+H]+: 342.18, Found: 342.19 |
Experimental Protocols
Safety Precautions
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol details a general and widely used method for amide bond formation. EDC activates the carboxylic acid, and HOBt is added to form a more stable active ester, which improves reaction efficiency and minimizes side reactions.[3]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or DCM
-
0.1 M HCl (aq)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 0.1 M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rapid Amide Coupling using HATU
This protocol employs HATU, a highly efficient coupling reagent known for its rapid reaction times and its ability to suppress epimerization, making it particularly suitable for sensitive substrates.[1][4]
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
1N HCl (aq) or Saturated NH4Cl (aq)
-
Saturated NaHCO3 (aq)
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl or saturated NH4Cl solution, saturated NaHCO3 solution, and brine.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Comparative workflow for amide bond formation protocols.
Caption: Generalized mechanism for amide bond formation.
References
Application Notes and Protocols for the Synthesis of a Key Sitagliptin Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the chiral β-amino acid, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a critical intermediate in the manufacture of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[1][2] The methodologies presented encompass both enzymatic and chemical synthesis routes, offering flexibility for various research and development settings.
Application Notes
The synthesis of Sitagliptin relies on the efficient and stereoselective preparation of its key chiral intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The trifluorinated phenyl group is a crucial component, contributing to the metabolic stability and pharmacokinetic profile of the final drug.[3] The chirality at the β-amino position is essential for the drug's inhibitory activity against the DPP-4 enzyme.
Two primary synthetic strategies are highlighted: a green and highly selective enzymatic cascade and a robust chemical synthesis involving asymmetric hydrogenation. The choice of route may depend on factors such as scale, cost, and available expertise. High purity of the intermediate is paramount to ensure the quality and minimize impurities in the final active pharmaceutical ingredient (API).[3]
Data Presentation
Table 1: Comparison of Enzymatic Synthesis Protocols for Sitagliptin Intermediate
| Parameter | Multi-Enzymatic Cascade (with Benzylamine) | Dual-Enzymatic System (with (S)-α-MBA) |
| Key Enzymes | Transaminase (TARO), Esterase (Est PS), Aldehyde Reductase (AHR), Formate Dehydrogenase (FDH) | Transaminase (TAIC), Lipase (CRL) |
| Substrate | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | β-keto ester |
| Amine Donor | Benzylamine | (S)-α-methylbenzylamine |
| Conversion/Yield | 70-91% conversion, 61% isolated yield[4] | ~82% conversion[5] |
| Enantiomeric Excess | Not specified, but produces (R) and (S) enantiomers | >99% ee[5] |
| Reaction Conditions | pH 8.0, 37°C[4] | pH 7.0[5] |
Table 2: Key Data for Chemical Synthesis of Sitagliptin Intermediate and Final Product
| Step | Intermediate/Product | Yield | Purity/Enantiomeric Excess | Reference |
| One-Pot Synthesis | Dehydrositagliptin intermediate | 82% | >99.6 wt % | [3] |
| Asymmetric Hydrogenation | Sitagliptin | Up to 65% overall isolated yield | Nearly perfect optical and chemical purity | [3] |
| Amide Coupling | Boc-Protected Sitagliptin | 83% | Not specified | [4] |
| Final Deprotection & Salt Formation | Sitagliptin Phosphate Monohydrate | 81% (free base), 54% overall yield | >99.9% ee | [6] |
Experimental Protocols
Protocol 1: Multi-Enzymatic Cascade Synthesis of Sitagliptin Intermediate
This protocol describes the synthesis of the Sitagliptin intermediate using a whole-cell biocatalyst system.
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Substrate 1)
-
Benzylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Whole cells co-expressing Transaminase from Roseomonas deserti (TARO) and Esterase from Pseudomonas stutzeri (TARO-Est PS)
-
Whole cells expressing Aldehyde Reductase from Synechocystis sp. and Formate Dehydrogenase from Pseudomonas sp. (AHR/FDH)
-
Sodium formate
-
Tris-HCl Buffer (200 mM, pH 8.0)
Procedure:
-
Prepare a reaction mixture containing 100 mM of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, 300 mM of benzylamine, and 0.5 mM of PLP in 200 mM Tris-HCl buffer (pH 8.0).
-
Add the TARO-Est PS whole cells (60 mgCDW/mL) and AHR/FDH whole cells (60 mgCDW/mL) to the reaction mixture.
-
Include 200 mM sodium formate as a co-substrate for the AHR/FDH system.
-
Incubate the reaction at 37°C with agitation.
-
Monitor the reaction progress by HPLC. The reaction typically reaches high conversion within a few hours.[4]
-
Upon completion, the product can be isolated and purified using standard chromatographic techniques.
Protocol 2: Chemical Synthesis of Sitagliptin via Dehydrositagliptin Intermediate
This protocol outlines a highly efficient chemical synthesis route.
Part A: One-Pot Synthesis of Dehydrositagliptin Intermediate
This procedure involves a three-step, one-pot synthesis starting from 2,4,5-trifluorophenylacetic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine. The specific reagents and conditions for this one-pot procedure are proprietary to Merck but result in an 82% isolated yield of the key dehydrositagliptin intermediate with >99.6 wt % purity.[3]
Part B: Asymmetric Hydrogenation of Dehydrositagliptin
Materials:
-
Dehydrositagliptin intermediate
-
Rh(I)/tBu JOSIPHOS catalyst (0.15 mol %)
-
Methanol
-
Hydrogen gas
Procedure:
-
In a suitable pressure reactor, dissolve the dehydrositagliptin intermediate in methanol.
-
Add the Rh(I)/tBu JOSIPHOS catalyst.
-
Pressurize the reactor with hydrogen gas.
-
Stir the reaction mixture at a controlled temperature until the hydrogenation is complete.
-
Upon completion, the catalyst is removed, and the resulting Sitagliptin can be isolated.
Part C: Amide Coupling and Final Deprotection
Materials:
-
(R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBT)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in Methanol
-
Phosphoric acid (H₃PO₄)
-
Isopropanol and Water
Procedure:
-
Amide Coupling:
-
To a solution of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)-β-amino acid (1 equivalent) in DCM, add EDCI (1.2 equivalents), HOBT (1.2 equivalents), 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride (1 equivalent), and DIPEA (1 equivalent).[6]
-
Stir the reaction mixture at room temperature for 12 hours.[6]
-
Work up the reaction by adding water and ethyl acetate. The organic phase is washed with saturated aqueous NaHCO₃, aqueous HCl, and brine, then dried and concentrated to yield the Boc-protected Sitagliptin.[6]
-
-
Deprotection and Salt Formation:
-
Dissolve the Boc-protected Sitagliptin in a solution of HCl in methanol to remove the Boc protecting group.
-
After deprotection, isolate the Sitagliptin free base.
-
To form the phosphate monohydrate salt, dissolve the free base in a mixture of isopropanol and water.[6]
-
Add phosphoric acid dropwise. Heat the mixture to dissolve the solids, then cool to induce crystallization. Seeding with trace amounts of Sitagliptin phosphate monohydrate can facilitate crystallization.[6]
-
The resulting solid is filtered, washed, and dried to yield Sitagliptin phosphate monohydrate.[6]
-
Visualizations
Caption: Chemical Synthesis Pathway of Sitagliptin.
References
- 1. WO2017006335A1 - A process for preparing 7-[(3r)-3-amino-1-oxo-4-(2,4,5trifluorophenyl)butyl]- 5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine phosphate monohydrate and its novel crystalline form h - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by reacting 3-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride).
Q1: Why is my reaction yield consistently low?
Low yield can result from several factors. Consider the following potential causes and solutions:
-
Poor Quality of Starting Material: The purity of 3-hydrazinobenzoic acid is crucial. It can oxidize over time if not stored properly. Ensure it is a pale, free-flowing solid. If it appears discolored (yellow or brown), consider purifying it by recrystallization or column chromatography before use.[1]
-
Incorrect Stoichiometry: While a 1:1 molar ratio of the hydrazine to Boc anhydride is theoretically required, using a slight excess of Boc anhydride (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion.
-
Suboptimal Reaction Conditions: The choice of base and solvent is critical. The reaction is typically performed in the presence of a base to neutralize the acid byproduct and facilitate the reaction.[2][3] Common conditions include using sodium hydroxide in a dioxane/water mixture or triethylamine (TEA) in an anhydrous solvent like THF.[2][4] If one system gives low yields, trying an alternative may be beneficial.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the time or gently heating the mixture if the reagents are stable at higher temperatures.
-
Product Loss During Workup: The product is an acid and will have different solubilities depending on the pH. During the aqueous workup, ensure the pH is adjusted correctly to precipitate or extract the product efficiently. Acidifying the aqueous layer to a pH of ~3-4 with a dilute acid like 0.5% HCl is typical before extracting with an organic solvent like ethyl acetate.[2]
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?
The formation of side products is a common cause of reduced yield and purification difficulties.
-
Di-Boc Protected Product: The most common side product is the di-protected hydrazine, where both nitrogen atoms are acylated by Boc anhydride. To minimize this, add the Boc anhydride solution slowly (dropwise) to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and favor mono-protection.[2]
-
Decomposition: Hydrazine derivatives can be unstable. Avoid unnecessarily high temperatures and prolonged reaction times. Running the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.[2]
-
Solvent-Free Alternative: For selective protection of the terminal -NH2 group in hydrazines, a solvent-free method can be highly effective.[5] This involves stirring the 3-hydrazinobenzoic acid directly in molten Boc anhydride (melting point 22-24 °C). This method often results in a cleaner reaction with high yields of the mono-protected product.[5]
Q3: The purification of my final product is difficult. What is the best method?
Purification can be challenging due to the product's amphipathic nature.
-
Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group. After the reaction, an acid-base workup can help remove neutral impurities. Dissolve the crude product in a basic aqueous solution (like sodium bicarbonate), wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove unreacted Boc anhydride and other non-acidic impurities, and then re-acidify the aqueous layer to precipitate the product.
-
Recrystallization: If the product is solid, recrystallization is an effective purification method. A common solvent system is a mixture of ethyl acetate and hexane.[2] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A mobile phase consisting of a gradient of methanol in dichloromethane or ethyl acetate is typically effective for separating the product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this synthesis?
The synthesis starts with 3-hydrazinobenzoic acid, which can be synthesized from 3-aminobenzoic acid via a diazotization reaction followed by reduction with a reagent like tin(II) chloride.[1] A typical yield for this preparatory step is around 81%.[1]
Q2: What are the standard reaction conditions for the Boc protection step?
A widely used method involves dissolving 3-hydrazinobenzoic acid in a mixture of dioxane, water, and an aqueous base like 1N NaOH. Di-tert-butyl dicarbonate is then added at 0 °C, and the reaction is stirred for a period, often allowing it to warm to room temperature.[2]
Q3: How can I improve the selectivity for mono-protection over di-protection?
To favor the desired mono-Boc product, add the Boc anhydride slowly to the reaction mixture at a reduced temperature (0 °C). This keeps the instantaneous concentration of the acylating agent low. Alternatively, a solvent-free approach, reacting the hydrazine directly with molten Boc anhydride, has been shown to be highly selective for mono-protection.[5]
Q4: What is the best way to store the product?
This compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C to prevent degradation.[6][7]
Data Presentation
The yield of the Boc protection reaction is highly dependent on the specific conditions employed. The following table summarizes representative yields that can be expected based on different experimental protocols.
| Starting Material | Reagent (Equivalents) | Base | Solvent System | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 4-Hydrazinobenzoic acid | Boc Anhydride (1.2) | 1N NaOH | Dioxane / Water | 0 to RT | 1.5 | 75 | [2] |
| Various Hydrazines | Boc Anhydride (1.0-1.1) | None | None (Molten) | Room Temp. | < 1 | Very Good | [5] |
| Generic Amine | Boc Anhydride (1.0) | NaHCO₃ | THF / Water | Room Temp. | Overnight | 89 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3-Hydrazinobenzoic Acid[1]
-
Diazotization: Suspend 3-aminobenzoic acid (14.6 mmol, 1 eq.) in concentrated HCl. Cool the stirred suspension to 0 °C in an ice bath.
-
Add an aqueous solution of sodium nitrite (14.6 mmol, 1 eq.) dropwise, maintaining the temperature at 0 °C. Stir the reaction mixture for 1 hour at this temperature.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl.
-
Add the tin(II) chloride solution to the diazonium salt mixture at 0 °C.
-
Allow the reaction solution to warm to room temperature and stir for an additional 2 hours.
-
Isolation: Filter the resulting precipitate and wash it sequentially with ethanol and ether to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel to obtain 3-hydrazinobenzoic acid as a pale solid (Typical yield: ~81%).
Protocol 2: Synthesis of this compound (Adapted from[2])
-
Dissolution: In a round-bottom flask, dissolve 3-hydrazinobenzoic acid (5 mmol, 1 eq.) in a mixture of dioxane (10 mL), water (5 mL), and 1N aqueous sodium hydroxide (5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (6 mmol, 1.2 eq.) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Workup: Reduce the volume of the solution by approximately half using a rotary evaporator.
-
Acidification & Extraction: Cool the remaining solution in an ice bath and acidify to pH 3-4 with a dilute HCl solution (e.g., 0.5% or 1N). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the resulting solid from an ethyl acetate/hexane mixture to obtain the pure product.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield or impurity issues.
References
- 1. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. biosynce.com [biosynce.com]
Technical Support Center: Purification of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear and accessible format to assist with your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is the best solvent system for the recrystallization of this compound?
A1: A solvent/anti-solvent system is often effective for compounds like this compound, which possess both polar (carboxylic acid, hydrazine) and non-polar (tert-butyl, aromatic ring) functionalities. Common choices include ethyl acetate/hexane and ethanol/water.[1] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain soluble at all temperatures.
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point or as a supersaturated, low-melting solid.[2][3] This is a common issue with compounds containing flexible side chains or significant impurities that depress the melting point. Here are several strategies to induce crystallization:
-
Add more of the "good" solvent: The solution might be too concentrated, causing the compound to come out of solution too quickly at a temperature above its melting point. Re-heat the mixture to dissolve the oil and add a small amount of the solvent in which the compound is more soluble (e.g., ethyl acetate or ethanol).[3]
-
Slow down the cooling process: Rapid cooling can favor oil formation.[3] Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can also help.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small amount of pure, crystalline product, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[1]
-
Lower the temperature of crystallization: If oiling out persists, try cooling the solution to a lower temperature (e.g., in a dry ice/acetone bath) after the initial cooling phase.
Q3: No crystals have formed even after the solution has cooled to room temperature. What is the problem?
A3: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated.[1] Consider the following solutions:
-
The solution is too dilute: If too much solvent was added initially, the concentration of the compound may be too low for crystals to form. Evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating and allow the solution to cool again.[1]
-
Induce crystallization: Try scratching the flask with a glass rod or adding a seed crystal.[1][4]
-
Use an anti-solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
Q4: The recovery of my purified product is very low. How can I improve the yield?
A4: Low recovery can be due to several factors:[1]
-
Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product.
-
Premature crystallization: If the solution cools and crystals form during a hot filtration step to remove insoluble impurities, product will be lost. Ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: During the final filtration step, wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.
Q5: The melting point of my recrystallized product is still broad or lower than the literature value (149-150 °C). What should I do?
A5: A broad or depressed melting point indicates the presence of impurities.[5] You may need to perform a second recrystallization. Ensure that the cooling process is slow to allow for the formation of pure crystals. If impurities have very similar solubility to your product, a different purification technique, such as column chromatography, may be necessary.
Experimental Protocols
Protocol 1: Recrystallization using Ethyl Acetate/Hexane
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate to dissolve the solid completely. Gentle heating (to around 40-50 °C) may be necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: While stirring the warm solution, slowly add hexane dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of warm ethyl acetate to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Potential Impurities
Based on the synthesis of the related 3-hydrazinobenzoic acid, potential impurities in your crude material could include unreacted starting materials or byproducts from the Boc-protection step.[6]
| Potential Impurity | Rationale | Removal Strategy |
| 3-Aminobenzoic acid | Incomplete diazotization and reduction in the synthesis of the hydrazine precursor. | Generally more polar; should remain in the mother liquor during recrystallization. |
| 3-Hydrazinobenzoic acid | Incomplete Boc-protection. | More polar than the desired product; likely to remain in the mother liquor. |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Excess reagent from the protection step. | Non-polar; should be highly soluble in the ethyl acetate/hexane mixture and wash away. |
| Byproducts of Boc Anhydride | e.g., tert-butanol. | Volatile; should be removed during drying under vacuum. |
Data Presentation
Solvent System Comparison
| Solvent System | Advantages | Disadvantages | Typical Ratio (Good:Poor) |
| Ethyl Acetate / Hexane | Good for moderately polar compounds. Solvents are easily removed. | Hexane is flammable. | 1:2 to 1:4 |
| Ethanol / Water | "Green" solvent system. Good for polar compounds. | Water can be difficult to remove completely. May promote oiling out if the compound has a low melting point. | 2:1 to 1:1 |
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [7] |
| Molecular Weight | 252.27 g/mol | [7] |
| Melting Point | 149-150 °C | [8] |
| Appearance | Solid | [8] |
| Water Solubility | 129.9 mg/L at 25 °C | [8] |
| Storage Conditions | 2–8 °C under inert gas | [7][8] |
Visualizations
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Troubleshooting Logic for "Oiling Out"
Caption: Troubleshooting steps for when a compound oils out.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. westfield.ma.edu [westfield.ma.edu]
- 5. youtube.com [youtube.com]
- 6. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. biosynce.com [biosynce.com]
Technical Support Center: Synthesis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves the reaction of 3-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The hydrazine group acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride to form the N-Boc protected product.
Q2: What are the most common side reactions to expect during this synthesis?
The primary side reactions include:
-
Di-Boc protection: Both nitrogen atoms of the hydrazine moiety can react with Boc anhydride, leading to the formation of a di-Boc protected byproduct.
-
Reaction with the carboxylic acid: Boc anhydride can act as a dehydrating agent with the carboxylic acid group, potentially forming a mixed anhydride which can lead to other unwanted products.
-
Urea formation: In the presence of certain catalysts like 4-(Dimethylamino)pyridine (DMAP), an isocyanate intermediate can form, which may react with the starting 3-hydrazinobenzoic acid to produce urea derivatives.[1]
-
Formation of symmetrical carbonates: If alcohols are present as impurities or solvents, Boc anhydride can react with them, especially in the presence of a catalyst, to form symmetrical carbonates.[1]
Q3: How can I minimize the formation of the di-Boc protected byproduct?
To favor mono-Boc protection, it is crucial to control the stoichiometry of the reactants. Using a slight excess (1.0-1.2 equivalents) of Boc anhydride is generally recommended. Adding the Boc anhydride solution slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) can also help improve selectivity.
Q4: Are there specific catalysts I should avoid to prevent side reactions?
While DMAP is an efficient acylation catalyst, it has been shown to promote the formation of isocyanate intermediates from primary amines and Boc anhydride, which can lead to urea byproducts.[1] For this synthesis, it is advisable to use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or to conduct the reaction without a catalyst, which may require a longer reaction time.[1]
Q5: How can I remove unreacted Boc anhydride and its byproducts after the reaction?
Unreacted Boc anhydride and its main byproduct, tert-butanol, are volatile and can often be removed by evaporation under reduced pressure (rotary evaporation or high vacuum).[2] A wash with a saturated sodium bicarbonate solution can also help to hydrolyze and remove residual Boc anhydride.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or gently warm the reaction mixture. - Ensure efficient stirring. - Confirm the quality of the Boc anhydride. |
| Product loss during workup. | - Ensure the pH is adjusted correctly during extraction to keep the product in the desired layer. - Use caution during solvent removal to avoid loss of a volatile product. | |
| Presence of a Major Byproduct with a Higher Molecular Weight | Formation of the di-Boc protected compound. | - Carefully control the stoichiometry; use no more than 1.2 equivalents of Boc anhydride. - Add the Boc anhydride solution dropwise at a low temperature (0 °C). |
| Formation of a urea derivative. | - Avoid using DMAP as a catalyst.[1] - Use a non-nucleophilic base like TEA or DIPEA.[1] | |
| Product is an Oil and Difficult to Solidify | Presence of impurities such as unreacted Boc anhydride or tert-butanol. | - Ensure complete removal of volatile byproducts under high vacuum. - Purify the product by column chromatography. - Attempt crystallization from a different solvent system. |
| TLC Analysis Shows Multiple Spots Close to the Product Spot | Formation of various side products (e.g., mixed anhydride derivatives, small amounts of di-Boc product). | - Optimize reaction conditions (temperature, reaction time, base). - Purify the crude product using flash column chromatography with a suitable solvent gradient. |
Experimental Protocol
Below is a representative protocol for the synthesis of this compound, adapted from a similar synthesis of the 4-isomer.
Materials:
-
3-Hydrazinobenzoic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Dioxane
-
Water
-
1 N Sodium hydroxide (NaOH) solution
-
0.5% Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-hydrazinobenzoic acid (1.0 equivalent) in a mixture of dioxane, water, and 1 N NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the reaction mixture while stirring.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, reduce the volume of the solution by approximately half using a rotary evaporator.
-
Acidify the remaining solution to a pH of 3-4 with a 0.5% HCl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.
Visualizing the Troubleshooting Process
The following diagram illustrates the logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for identifying and resolving common synthesis issues.
References
Technical Support Center: Boc Deprotection of 3-(2-Boc-hydrazino)benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Boc deprotection of 3-(2-Boc-hydrazino)benzoic acid. Below you will find frequently asked questions, detailed troubleshooting advice, experimental protocols, and comparative data to assist in optimizing this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of 3-(2-Boc-hydrazino)benzoic acid?
A1: The most common method for Boc deprotection is the use of a strong acid, typically trifluoroacetic acid (TFA).[1][2][3] A solution of 20-50% TFA in an anhydrous solvent like dichloromethane (DCM) is standard. The reaction is often initiated at 0°C and then allowed to warm to room temperature, with typical reaction times ranging from 1 to 4 hours.[1]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] On a TLC plate, the deprotected product, being more polar, will typically have a lower Rf value than the starting Boc-protected material. Staining with ninhydrin can be effective for visualizing the free hydrazine, which will show up as a colored spot.[5] LC-MS is a more quantitative method to track the disappearance of the starting material and the appearance of the product.
Q3: My deprotection reaction is incomplete. What are the likely causes?
A3: Incomplete deprotection can be due to several factors:
-
Insufficient Acid: The concentration of TFA may be too low, or there might be other basic functional groups in your molecule that are neutralizing the acid.[4]
-
Presence of Water: TFA is hygroscopic, and any moisture in the reagents or solvent can reduce its effectiveness.[4]
-
Steric Hindrance: If the molecule is sterically hindered around the Boc-protected group, the reaction may require longer times or higher temperatures.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and incomplete conversion.[4]
Q4: I'm observing unexpected side products. What could they be?
A4: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated.[6] For hydrazines, the deprotected product itself can be unstable, especially in the presence of strong acids and air (oxygen), leading to oxidation and the formation of colored degradation products.[7] Phenylhydrazines, for instance, can turn from a pale yellow to a dark red upon exposure to air.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or use neat TFA. Ensure you are using a sufficient molar excess of acid.[4][5] |
| Presence of water in reagents. | Use anhydrous solvents and fresh, high-quality TFA.[4] | |
| Short reaction time or low temperature. | Increase the reaction time and monitor by TLC or LC-MS. If the molecule is stable, consider gentle heating.[5] | |
| Formation of Side Products | Alkylation by tert-butyl cation. | While less common for this specific substrate, consider adding a scavenger like triisopropylsilane (TIS) to the reaction mixture to trap the tert-butyl cation. |
| Product Degradation (Color Change) | Oxidation of the deprotected hydrazine. | Work under an inert atmosphere (e.g., nitrogen or argon). After deprotection, handle the product quickly and consider storing it as a salt (e.g., hydrochloride) to improve stability.[7] |
| Instability in acidic workup. | Minimize the time the deprotected product is in a strongly acidic solution. Neutralize the reaction mixture promptly during workup. | |
| Difficult Product Isolation | Product is highly soluble in the aqueous phase during workup. | If the product is water-soluble, consider precipitation by adding a non-polar solvent or using a solid-phase extraction (SPE) cartridge for purification. Isolating the product as a TFA or HCl salt can also aid in precipitation and handling. |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. Centrifugation can also be effective. |
Data Presentation
The following table summarizes various acidic conditions used for Boc deprotection and the corresponding outcomes, based on a study of a model tetrapeptide. While not specific to 3-(2-Boc-hydrazino)benzoic acid, it provides a useful comparison of different reagents and conditions.
| Reagent | Solvent | Time | Temperature (°C) | Yield (%) |
| 50% TFA | DCM | 5 min | Room Temp | 78 |
| 50% TFA | DCM | 30 min | Room Temp | >95 |
| 4M HCl | Dioxane | 5 min | Room Temp | 85 |
| 4M HCl | Dioxane | 30 min | Room Temp | >95 |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a general and widely effective method for the deprotection of Boc-protected hydrazines.[1]
Materials:
-
3-(2-Boc-hydrazino)benzoic acid
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 3-(2-Boc-hydrazino)benzoic acid in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for an additional 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Workup Option A (Isolation as free base):
-
Redissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected 3-hydrazinobenzoic acid.
-
-
Workup Option B (Isolation as TFA salt):
-
After the initial concentration (step 6), co-evaporate the residue with toluene or DCM several times to remove residual TFA.
-
The resulting solid or oil is the TFA salt of the deprotected product, which can be used directly in the next step if compatible, or purified further.
-
Protocol 2: Milder Deprotection with HCl in Dioxane
This method can be an alternative if the substrate is sensitive to TFA.
Materials:
-
3-(2-Boc-hydrazino)benzoic acid
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the 3-(2-Boc-hydrazino)benzoic acid in a minimal amount of a co-solvent like DCM if necessary, then add the 4M HCl in dioxane solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, add anhydrous diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
Visualizations
Boc Deprotection Workflow
Caption: A typical experimental workflow for the Boc deprotection of 3-(2-Boc-hydrazino)benzoic acid.
Troubleshooting Logic for Incomplete Deprotection
Caption: A decision-making diagram for troubleshooting incomplete Boc deprotection reactions.
References
Technical Support Center: Coupling 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the coupling of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid with primary and secondary amines to form amide bonds. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling protocol (e.g., EDC/HOBt) is resulting in a low yield. What are the common causes?
A1: Low yields in coupling reactions involving this compound can stem from several factors:
-
Inadequate Carboxylic Acid Activation: Standard carbodiimide reagents like EDC may not be potent enough to efficiently activate the benzoic acid, especially if the amine coupling partner is sterically hindered or electronically deactivated.
-
Steric Hindrance: The substituent at the meta-position, combined with a bulky amine partner, can slow down the reaction rate.
-
Reduced Nucleophilicity of the Amine: If the amine partner has electron-withdrawing groups or significant steric bulk near the nitrogen atom, its ability to attack the activated ester is diminished.
-
Reaction Conditions: Suboptimal conditions such as inadequate base, presence of moisture, or incorrect solvent can significantly hamper the reaction.
Q2: I suspect the Boc protecting group is being partially cleaved during the reaction. Is this possible and how can I prevent it?
A2: Yes, partial deprotection is a potential issue. The Boc group is known to be labile under acidic conditions. While most amide coupling reactions are run under basic or neutral conditions, the in-situ generation of acidic byproducts or the use of acidic additives can cause partial cleavage. To prevent this:
-
Avoid Acidic Conditions: Do not use strong acids in the reaction or workup until the coupling is complete. If an acidic wash is necessary during workup, it should be performed carefully and quickly on the protected product.
-
Choice of Base: Use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to neutralize any acids formed during the reaction without causing other side reactions.
-
Monitor the Reaction: Use TLC or LC-MS to monitor for the appearance of the deprotected starting material or product.
Q3: Which coupling reagents are most effective for this molecule?
A3: For challenging substrates like this, more potent coupling reagents are recommended. While EDC/HOBt can work, onium salt-based reagents are generally more reliable and efficient.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. Literature confirms that Boc-hydrazino benzoic acids can be successfully coupled using HATU.[1] It rapidly generates a highly reactive OAt-ester intermediate, which efficiently acylates amines.
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for difficult couplings, known for high yields and low rates of side reactions.
Q4: I'm observing an unexpected byproduct in my reaction mixture. What could it be?
A4: Besides starting materials and the desired product, several side products are possible:
-
N-Acylurea: If using a carbodiimide reagent like EDC or DCC without an additive like HOBt, the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct.
-
Guanidinylation: Uronium/aminium reagents like HATU can react with the free N-terminus of a peptide if used in large excess, forming a guanidinium group that terminates the reaction. This is less of a concern in small molecule synthesis but is worth noting.
-
Reaction at the wrong Nitrogen: While the Boc group significantly reduces the nucleophilicity of the nitrogen it is attached to, under certain conditions, side reactions at the adjacent -NH- could theoretically occur, though this is less common.
Q5: How should I purify the final coupled product?
A5: Purification strategy depends on the properties of your final compound.
-
Aqueous Workup: A standard aqueous workup is typically the first step. A wash with a weak acid (e.g., dilute HCl or citric acid) can remove the basic catalyst (like DIPEA) and unreacted amine. A wash with a weak base (e.g., saturated NaHCO₃ solution) can remove unreacted this compound and additives like HOBt.
-
Filtration: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. For EDC, the urea byproduct is water-soluble and is removed during the aqueous wash.
-
Chromatography: Flash column chromatography on silica gel is almost always necessary to achieve high purity. A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point for elution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective coupling reagent. 2. Presence of moisture in reagents/solvents. 3. Insufficient amount or incorrect choice of base. 4. Sterically hindered or deactivated amine partner. | 1. Switch to a more potent coupling reagent like HATU or PyBOP . 2. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Ensure all glassware is oven-dried. 3. Use 2-3 equivalents of a non-nucleophilic base like DIPEA. 4. Increase reaction temperature (e.g., to 40-50 °C) and/or reaction time. Consider using a more potent coupling system like one that generates acyl fluorides. |
| Multiple Spots on TLC (Side Products) | 1. Partial deprotection of the Boc group. 2. Formation of N-acylurea (with carbodiimides). 3. Racemization (if coupling a chiral amine). | 1. Ensure reaction conditions are not acidic. Use a non-nucleophilic base like DIPEA. 2. Always use an additive like HOBt or HOAt with EDC/DCC. Better yet, switch to an onium salt reagent like HATU. 3. Use additives known to suppress racemization (e.g., HOAt is superior to HOBt). Run the reaction at a lower temperature if possible (e.g., 0 °C to RT). |
| Difficulty in Purification | 1. Unreacted starting materials are difficult to separate from the product. 2. Byproducts from the coupling reagent co-elute with the product. | 1. Drive the reaction to completion by using a slight excess (1.1-1.2 eq) of the more accessible reagent. Optimize your aqueous workup with acidic and basic washes to remove starting materials. 2. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC). If using DCC, ensure complete filtration of the DCU. For HATU/PyBOP, the byproducts are typically removed during the workup and chromatography. |
Comparative Data on Coupling Reagents
The following table summarizes common coupling reagents and their general suitability for challenging amide bond formations.
| Coupling Reagent System | Class | Relative Reactivity | Byproduct Solubility | Notes |
| EDC / HOBt | Carbodiimide | Moderate | Water-soluble | A common, cost-effective choice. May be insufficient for hindered or electron-poor amines. |
| DCC / HOBt | Carbodiimide | Moderate | Insoluble (DCU) | Effective, but byproduct removal requires filtration. Not ideal for solid-phase synthesis. |
| HATU / DIPEA | Uronium Salt | Very High | Water-soluble | Recommended for this substrate. [1] Excellent for difficult couplings, fast reaction times, and suppresses racemization. |
| HBTU / DIPEA | Uronium Salt | High | Water-soluble | Very effective, slightly less reactive than HATU but a reliable alternative. |
| PyBOP / DIPEA | Phosphonium Salt | Very High | Water-soluble | Excellent for sterically demanding couplings and minimizes racemization. Byproducts are generally less hazardous than those from older phosphonium reagents like BOP. |
Detailed Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of this compound with a representative amine using HATU.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
1 M aqueous HCl solution (or 10% citric acid)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.1 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting benzoic acid is consumed.
-
Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Experimental Workflow Diagram
Caption: Workflow for the HATU-mediated coupling of this compound.
References
optimizing reaction conditions for 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for the synthesis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis is typically a two-step process. First, 3-hydrazinobenzoic acid is prepared from 3-aminobenzoic acid via a diazotization reaction followed by reduction. The resulting 3-hydrazinobenzoic acid is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
Q2: What are the critical parameters for the Boc protection step?
A2: Key parameters for the Boc protection step include the choice of solvent, base, reaction temperature, and the stoichiometry of the reagents. The reaction is often performed in a mixed solvent system, such as dioxane and water, in the presence of a base like sodium hydroxide.[1] Maintaining a low temperature, especially during the addition of Boc₂O, is crucial to control the reaction's exothermicity and minimize side reactions.
Q3: What are common side reactions during the Boc protection of hydrazines?
A3: Common side reactions include the formation of di-Boc protected products, where both nitrogen atoms of the hydrazine moiety are protected. Additionally, under certain conditions, isocyanates and ureas can be formed as byproducts.[2] The deprotection of the Boc group can also generate tert-butyl cations, which may lead to alkylation of nucleophilic sites on the starting material or product.[3][4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be developed to clearly separate the starting material (3-hydrazinobenzoic acid), the product, and any potential side products. Visualization can be achieved using UV light and/or staining with an appropriate agent like phosphomolybdic acid.[5]
Q5: What are the recommended purification methods for the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate and hexane.[1] Column chromatography on silica gel can also be employed for higher purity.[6] Additionally, acidic or basic washes during the work-up can help remove unreacted starting materials and acidic or basic impurities.[7]
Experimental Protocols
Protocol 1: Synthesis of 3-Hydrazinobenzoic Acid
This protocol is adapted from the synthesis of 3-hydrazinylbenzoic acid.[6]
Materials:
-
3-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
-
Ether
Procedure:
-
Suspend 3-aminobenzoic acid (1.0 eq) in concentrated HCl.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add an aqueous solution of NaNO₂ (1.0 eq) to the stirred suspension, maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
In a separate flask, dissolve SnCl₂·2H₂O in concentrated HCl.
-
Slowly add the tin(II) chloride solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Filter the resulting precipitate and wash with ethanol and then ether to obtain crude 3-hydrazinobenzoic acid.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
This protocol is adapted from the synthesis of the corresponding 4-isomer.[1]
Materials:
-
3-Hydrazinobenzoic acid
-
Dioxane
-
1 N Sodium Hydroxide (NaOH) solution
-
Di-tert-butyl dicarbonate (Boc₂O)
-
0.5% Hydrochloric Acid (HCl) solution
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-hydrazinobenzoic acid (1.0 eq) in a mixture of dioxane, water, and 1 N NaOH solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reduce the volume of the solution by approximately half under reduced pressure.
-
Acidify the remaining solution with a 0.5% HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethyl acetate and hexane to yield pure this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Boc-Protected Product | Incomplete reaction. | - Ensure accurate stoichiometry of reagents. - Extend the reaction time and monitor by TLC. - Ensure the base is not degraded and is used in the correct amount. |
| Decomposition of the product during work-up. | - Avoid strong acidic conditions during work-up which can lead to deprotection.[4] - Use a mild acid for acidification. | |
| Formation of Multiple Products (observed by TLC) | Di-Boc protection of the hydrazine. | - Use a controlled amount of Boc₂O (e.g., 1.1-1.2 equivalents). - Add the Boc₂O slowly at a low temperature. |
| Side reactions (e.g., urea formation).[2] | - Maintain a low reaction temperature. - Consider using a different solvent or base system. | |
| Product is Difficult to Purify | Presence of unreacted starting material. | - During work-up, perform a wash with a dilute acid to remove unreacted 3-hydrazinobenzoic acid. |
| Oily or non-crystalline product. | - Try different recrystallization solvent systems. - If recrystallization fails, consider purification by column chromatography. | |
| Inconsistent Results | Moisture in reagents or solvents. | - Use anhydrous solvents and ensure reagents are dry. |
| Degradation of Boc₂O. | - Use fresh or properly stored Boc₂O. |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Overall workflow for the synthesis of the target compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting guide for addressing low reaction yields.
References
- 1. prepchem.com [prepchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 3-HYDRAZINOBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. CN102863355B - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid and Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid and its reaction mixtures.
Troubleshooting Guides
Purification of this compound
Problem: Low Yield After Synthesis and Initial Work-up
| Possible Cause | Recommended Solution |
| Incomplete Boc Protection: The reaction of 3-hydrazinobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) may not have gone to completion, leaving unreacted starting material. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider increasing the equivalents of Boc₂O or extending the reaction time. - Ensure the reaction is performed under appropriate basic conditions to facilitate the nucleophilic attack of the hydrazine. |
| Formation of Di-Boc Protected Impurity: Over-reaction can lead to the formation of a di-Boc protected byproduct where both nitrogen atoms of the hydrazine moiety are protected. This impurity can be difficult to separate. | - Use a controlled amount of Boc₂O (typically 1.0-1.2 equivalents). - Perform the reaction at a lower temperature to improve selectivity. |
| Product Lost During Extraction: The product, being a carboxylic acid, can partition into the aqueous layer if the pH is not acidic enough during the extraction process. | - Ensure the aqueous layer is acidified to a pH of 2-3 with an acid like HCl before extracting the product with an organic solvent. |
Problem: Presence of Impurities in the Final Product
| Impurity Type | Identification Method | Purification Strategy |
| Unreacted 3-Hydrazinobenzoic Acid: Starting material carry-over. | HPLC, ¹H NMR | Recrystallization or Acid-Base Extraction. |
| Di-tert-butyl dicarbonate (Boc₂O) and its byproducts (e.g., t-butanol): Reagent-related impurities. | ¹H NMR | The majority can be removed during aqueous work-up. Residual amounts can be removed by recrystallization or flash column chromatography. |
| Di-Boc Protected Adduct: Side product from the reaction. | HPLC, ¹H NMR, Mass Spectrometry | Flash column chromatography may be effective. Careful optimization of recrystallization solvent systems might also aid in separation. |
| Unknown Impurities: Byproducts from side reactions. | HPLC, LC-MS, ¹H NMR, ¹³C NMR | A combination of purification techniques may be necessary. Start with acid-base extraction, followed by recrystallization. If impurities persist, column chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted 3-hydrazinobenzoic acid: Due to incomplete reaction.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Such as tert-butanol.
-
Di-Boc protected 3-hydrazinobenzoic acid: Where both nitrogens of the hydrazine are protected.
-
Side products from the decomposition of Boc₂O.
Q2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Here are some tips for interpreting your ¹H NMR spectrum:
-
Unreacted 3-hydrazinobenzoic acid: Look for characteristic aromatic proton signals that differ from your product, and the absence of the large singlet corresponding to the tert-butyl group.
-
tert-Butanol: A singlet around 1.2-1.3 ppm.
-
Di-Boc protected impurity: You may observe a second, distinct singlet for the tert-butyl groups, likely with a different chemical shift than your desired product.
-
To confirm the identity of a suspected impurity, you can "spike" your NMR sample with a pure standard of the suspected compound and observe if the peak intensity increases.
Q3: What is the best method to purify crude this compound?
A3: A multi-step approach is often the most effective:
-
Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral or basic impurities. Dissolve the crude material in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer is then washed with an organic solvent to remove neutral impurities, and finally acidified to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities. A suitable solvent system needs to be determined empirically. Common solvents for benzoic acid derivatives include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed.
Q4: I am using this compound in a coupling reaction, and I am seeing multiple products. What could be the cause?
A4: The presence of multiple products in a subsequent coupling reaction can be due to:
-
Impure starting material: The impurities discussed in Q1 can participate in the coupling reaction, leading to different products. Ensure your starting material is of high purity (>97%).
-
Side reactions of the coupling agent: The coupling agent itself might be reacting with your starting material in unintended ways.
-
Reaction with the Boc-protecting group: While generally stable, the Boc group can be labile under certain conditions (e.g., strong acids), leading to deprotection and subsequent side reactions of the free hydrazine.
Q5: How can I monitor the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for routine purity analysis. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with an acid modifier like trifluoroacetic acid or formic acid) is a good starting point. The purity is determined by the relative area of the main product peak.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel vigorously and allow the layers to separate. The product will be in the aqueous layer as the sodium salt.
-
Separate the aqueous layer and wash it with the organic solvent (e.g., ethyl acetate) to remove any neutral impurities.
-
Slowly acidify the aqueous layer with 1M HCl with stirring until the pH is approximately 2-3. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Presentation
Table 1: Purity of this compound After Different Purification Steps (Example Data)
| Purification Step | Purity by HPLC (%) |
| Crude Product | 85.2 |
| After Acid-Base Extraction | 96.5 |
| After Recrystallization | 98.9 |
| After Column Chromatography | >99.5 |
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Logical relationship of product and potential impurities from the synthesis reaction.
Technical Support Center: Boc Protecting Group Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the premature removal of the tert-butyloxycarbonyl (Boc) protecting group during chemical reactions.
Troubleshooting Guide: Preventing Premature Boc Group Removal
Issue: My Boc group is being removed unexpectedly during a reaction.
This guide will help you diagnose the potential cause of premature Boc deprotection and provide solutions to maintain its integrity until the desired deprotection step.
Question 1: What are the most common causes of unintentional Boc group removal?
Answer: The Boc group is known for its sensitivity to acidic conditions.[1] Premature cleavage is most often caused by:
-
Acidic Reagents or Byproducts: The presence of strong acids, or even moderate acids at elevated temperatures, is the primary cause of Boc group loss.[2] Acidic conditions can be intentionally introduced or generated in situ as a byproduct of the reaction.
-
Lewis Acids: Certain Lewis acids can also facilitate the cleavage of the Boc group.[3]
-
Elevated Temperatures: While generally stable at room temperature, prolonged exposure to high temperatures, even in the absence of strong acids, can lead to thermal removal of the Boc group.[4]
-
Strongly Electrophilic Reagents: In some cases, highly reactive electrophiles can react with the carbonyl oxygen of the Boc group, initiating its removal.
Question 2: I am performing a reaction that does not explicitly use acid, yet I am observing Boc deprotection. What could be the cause?
Answer: Even if you are not directly adding a Brønsted-Lowry acid, acidic microenvironments or reagents can lead to Boc group cleavage. Consider the following possibilities:
-
Reagent Purity: Impurities in your starting materials or solvents could be acidic. For example, some grades of chloroform can contain trace amounts of HCl.
-
In Situ Acid Generation: Your reaction may be generating acidic byproducts. For instance, the hydrolysis of some reagents can produce acids.
-
Lewis Acidity of Reagents or Catalysts: Metal catalysts or other reagents may act as Lewis acids, coordinating to the Boc group and facilitating its removal.[3]
-
Stationary Phase in Chromatography: During purification by silica gel chromatography, the acidic nature of the silica can sometimes cause partial or complete removal of the Boc group, especially with more polar solvent systems that increase contact time and acidity.
Question 3: How can I prevent premature Boc deprotection?
Answer: To prevent the unintentional loss of the Boc group, consider the following strategies:
-
Neutralize Acidic Impurities: Ensure all reagents and solvents are pure and free from acidic contaminants. If necessary, pass solvents through a plug of basic alumina.
-
Buffer the Reaction Mixture: The addition of a non-nucleophilic base, such as a hindered amine like diisopropylethylamine (DIPEA) or 2,6-lutidine, can neutralize any in situ generated acid.
-
Lower the Reaction Temperature: If the reaction allows, performing it at a lower temperature can significantly reduce the rate of acid-catalyzed deprotection.[4]
-
Choose Milder Reagents: If possible, select alternative reagents that are less acidic or are known to be compatible with the Boc group.
-
Orthogonal Protecting Group Strategy: In complex syntheses, employing an orthogonal protecting group strategy is highly recommended.[5] This involves using protecting groups that are stable under the conditions required for the removal of other protecting groups. For example, the Fmoc group is base-labile and is therefore orthogonal to the acid-labile Boc group.[1]
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group generally stable?
A1: The Boc group is prized for its stability under a wide range of conditions, making it a versatile protecting group. It is generally stable towards:
-
Basic conditions: It is resistant to hydrolysis under basic conditions.[6]
-
Nucleophiles: It is stable to most nucleophiles.[7]
-
Reductive conditions: It is stable to catalytic hydrogenation (e.g., H₂/Pd-C) and many chemical reducing agents.[1][8]
-
Oxidative conditions: While generally stable, some strong oxidizing agents may affect it.[3]
Q2: My reaction requires acidic conditions, but I need to keep the Boc group intact. What are my options?
A2: This is a common challenge in multi-step synthesis. Here are a few approaches:
-
Use a More Acid-Stable Protecting Group: If feasible, consider replacing the Boc group with a more robust protecting group that can withstand the required acidic conditions, such as the carboxybenzyl (Cbz) group, which is typically removed by hydrogenolysis.[9]
-
Careful Control of Acidity and Temperature: Use the mildest acidic conditions possible for the shortest duration. Running the reaction at low temperatures can help minimize Boc deprotection.[4]
-
Orthogonal Strategy: Design your synthetic route to perform the acid-sensitive step before the introduction of the Boc group or after its intended removal.[10]
Q3: Can I use Lewis acids in the presence of a Boc group?
A3: Caution is advised when using Lewis acids. While some mild Lewis acids may be tolerated, stronger Lewis acids can cleave the Boc group.[3] The outcome often depends on the specific Lewis acid, the solvent, the temperature, and the substrate. It is recommended to perform a small-scale test reaction to check for compatibility.
Q4: Is the Boc group stable during purification by silica gel chromatography?
A4: Generally, the Boc group is stable to silica gel chromatography. However, prolonged exposure to acidic silica gel, especially with protic solvents in the eluent, can cause partial or complete deprotection. To mitigate this, you can:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a small amount of a non-polar amine, like triethylamine, in the slurry.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica.
-
Minimize Purification Time: Optimize your chromatography conditions to reduce the time the compound spends on the column.
Data Presentation
Table 1: Stability of the Boc Group under Various Reaction Conditions
| Reagent/Condition | Stability of Boc Group | Notes |
| Acids | ||
| Trifluoroacetic Acid (TFA) | Labile | Standard condition for Boc removal.[1] |
| Hydrochloric Acid (HCl) | Labile | Commonly used for deprotection.[11] |
| Formic Acid | Potentially Labile | Milder than TFA or HCl, but can still cause cleavage, especially at higher temperatures. |
| Acetic Acid | Generally Stable | Can cause cleavage at elevated temperatures over long periods. |
| Bases | ||
| Sodium Hydroxide (NaOH) | Stable | Resistant to basic hydrolysis.[6] |
| Triethylamine (TEA) | Stable | Commonly used as a base in reactions with Boc-protected compounds.[1] |
| Piperidine | Stable | Used for Fmoc deprotection; Boc is stable.[9] |
| Nucleophiles | ||
| Amines | Stable | [7] |
| Hydrazines | Stable | |
| Thiolates | Stable | |
| Reductants | ||
| H₂ / Palladium on Carbon (Pd/C) | Stable | Orthogonal to Cbz group removal.[1] |
| Sodium Borohydride (NaBH₄) | Stable | |
| Lithium Aluminum Hydride (LiAlH₄) | Stable | |
| Oxidants | ||
| m-Chloroperoxybenzoic acid (mCPBA) | Generally Stable | |
| Potassium Permanganate (KMnO₄) | Potentially Labile | Strong oxidizing conditions may lead to degradation. |
| Lewis Acids | ||
| Zinc Bromide (ZnBr₂) | Labile | Can be used for selective deprotection.[4] |
| Trimethylsilyl Iodide (TMSI) | Labile | Used for mild deprotection.[11] |
Experimental Protocols
Protocol 1: Standard Boc Protection of an Amine
This protocol describes a general procedure for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
-
Reagents:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)
-
Base (e.g., Triethylamine (TEA), Sodium Bicarbonate, or Sodium Hydroxide) (1.2 - 2.0 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture)
-
-
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, if using an organic solvent, wash the reaction mixture with water and brine. If using an aqueous system, extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
-
Protocol 2: Standard Acidic Boc Deprotection
This protocol outlines the standard procedure for removing a Boc group using trifluoroacetic acid (TFA).
-
Reagents:
-
N-Boc protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Slowly add TFA to the solution. The final concentration of TFA is typically between 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[12]
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and preventing premature Boc group removal.
Caption: An example of an orthogonal protection strategy using Boc and Benzyl ester groups.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
solubility issues of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid (CAS: 156899-02-4) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule. Its solubility is influenced by the interplay of three key functional groups: a polar carboxylic acid group, a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group, and an aromatic benzoic acid backbone. The carboxylic acid group can participate in hydrogen bonding with polar protic solvents, while the aromatic ring and Boc group contribute to van der Waals interactions, which are more significant in less polar environments. It is expected to have better solubility in polar organic solvents compared to non-polar ones.
Q2: I am having trouble dissolving the compound in my desired solvent. What are the first troubleshooting steps?
A2: If you are experiencing difficulty dissolving the compound, consider the following initial steps:
-
Increase the temperature: Gently warming the solution can significantly increase the solubility of most compounds.
-
Increase agitation: Use a vortex mixer or sonicator to provide mechanical energy to break down the solid lattice and promote dissolution.
-
Use a co-solvent: Adding a small amount of a co-solvent in which the compound is highly soluble can improve the overall solvating power of the solvent system.
-
Check compound purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.
Q3: Which organic solvents are likely to be most effective for dissolving this compound?
A3: Based on its structure, polar aprotic solvents and polar protic solvents are predicted to be the most effective. These include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices due to their high polarity and ability to act as hydrogen bond acceptors.
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors, making them good candidates.
-
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane may also be suitable, although they are generally less polar than the aforementioned solvents.
Solubility in non-polar solvents like hexanes or toluene is expected to be limited.
Q4: Can I use heat to dissolve the compound? Are there any degradation concerns?
A4: Gentle heating can be an effective method to increase solubility. However, prolonged exposure to high temperatures should be avoided. The tert-butoxycarbonyl (Boc) protecting group is known to be labile under strong acidic conditions and can also be sensitive to high temperatures, potentially leading to degradation. It is recommended to heat the solution gently and for the minimum time necessary to achieve dissolution. A melting point for the compound is reported to be in the range of 149-150 °C.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause | Recommended Solution |
| Compound "oils out" or forms a separate liquid phase upon solvent addition. | The solvent may not be polar enough to fully solvate the compound at the desired concentration. | * Try a more polar solvent (e.g., switch from dichloromethane to methanol).* Add a co-solvent with higher polarity (e.g., a small amount of DMSO or DMF).* Gently warm the mixture while stirring. |
| A fine suspension remains even after prolonged stirring or sonication. | The compound may be sparingly soluble in the chosen solvent at room temperature. | * Gently heat the suspension to increase solubility.* Filter the suspension to obtain a saturated solution and determine the concentration of the filtrate.* Consider using a different solvent system. |
| The compound dissolves initially but precipitates out over time. | The initial solution was likely supersaturated, or the temperature of the solution has decreased. | * Ensure the solution is stored at a constant temperature.* If the experiment allows, maintain a slightly elevated temperature.* Prepare a fresh solution at a slightly lower concentration. |
| The dissolved compound appears to be degrading (e.g., color change). | The solvent may be reacting with the compound, or the compound is unstable under the experimental conditions (e.g., exposure to light, air, or incompatible reagents). | * Store the compound under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1]* Use high-purity, dry solvents.* Protect the solution from light if the compound is known to be light-sensitive. |
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a range of organic solvents is not widely available in the literature, the table below provides a framework for recording experimentally determined values. For comparison, general solubility trends for the parent compound, benzoic acid, are included.
| Solvent | Predicted Solubility of this compound | Reported Solubility of Benzoic Acid ( g/100g solvent at 25°C) |
| Water | Very Low (129.9 mg/L at 25°C)[1] | 0.34 |
| Methanol | High | 58.4 |
| Ethanol | High | 45.5 |
| Acetone | High | 40.5 |
| Dichloromethane | Moderate | 15.6 |
| Toluene | Low to Moderate | 10.6 |
| Hexane | Very Low | 0.9 |
Note: The solubility of benzoic acid is provided for comparative purposes and is sourced from publicly available data. The predicted solubility is based on the chemical structure of this compound and general chemical principles.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.
Objective: To determine the saturation concentration of the compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent (high purity)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solids.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using serial dilutions of the stock standard.
-
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the solubility of the compound in the test solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Visualizations
Caption: Experimental workflow for determining compound solubility.
Caption: Troubleshooting logic for solubility issues.
References
Validation & Comparative
A Comparative Guide to the LC-MS Analysis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid and its reaction products is crucial in various stages of drug discovery and development. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) and alternative analytical techniques for the characterization and quantification of these compounds. Experimental protocols and supporting data are provided to assist in method selection and implementation.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group is employed to mask the reactivity of the hydrazine moiety during synthetic transformations. Monitoring the presence of the starting material, intermediates, and final products requires robust analytical methods. LC-MS is a powerful tool for this purpose, offering high sensitivity and selectivity. However, other techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable information. This guide compares these methods to facilitate the selection of the most appropriate technique for specific analytical challenges.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening.
| Method | Principle | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass analysis of the parent ion and its fragments. | High sensitivity and selectivity, provides molecular weight and structural information, suitable for complex matrices. | Higher equipment cost and complexity, potential for ion suppression or enhancement. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Readily available instrumentation, robust and reproducible for quantitative analysis. | Lower sensitivity compared to MS, requires a chromophore in the analyte, may have co-eluting interferences. |
| NMR Spectroscopy | Analysis based on the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification, non-destructive. | Lower sensitivity, requires higher sample concentrations, more complex data analysis for quantification. |
| GC-MS | Gas chromatographic separation followed by mass spectrometry. | High chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile compounds like the target analyte, which can add complexity and potential for side reactions.[1] |
LC-MS/MS Analysis
LC-MS/MS is the premier method for the sensitive and selective quantification of this compound and its derivatives.
Experimental Protocol: LC-MS/MS
-
Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A suitable gradient to ensure separation from impurities and reaction products (e.g., 5-95% B over 10 minutes).
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40 °C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions :
-
This compound: The precursor ion would be the [M+H]⁺ ion (m/z 253.1). Product ions would be determined by fragmentation of the parent molecule (e.g., loss of the Boc group).
-
Hydrazone Product (e.g., with acetone): The precursor ion would be the [M+H]⁺ ion of the product. Product ions would be specific to the hydrazone structure.
-
-
Source Parameters : Optimized for the specific instrument.
-
Illustrative Quantitative Data
The following table presents representative data for the LC-MS/MS analysis of this compound.
| Parameter | Value |
| Precursor Ion (m/z) | 253.1 |
| Product Ion (m/z) | 197.1 (loss of isobutylene), 153.1 (loss of Boc group) |
| Retention Time (min) | 5.8 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Linear Range | 1 - 1000 ng/mL |
| Recovery (%) | 95 - 105% |
| Precision (RSD %) | < 5% |
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis.
Alternative Analytical Methods
While LC-MS/MS is highly effective, other techniques can provide complementary information or may be more suitable depending on the available instrumentation and analytical goals.
HPLC-UV Analysis
HPLC-UV is a robust method for quantifying the main components in a reaction mixture, provided they have a suitable chromophore.
Experimental Protocol: HPLC-UV
-
Instrumentation : A standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 60:40 Acetonitrile:Water with 0.1% TFA.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
-
Sample Preparation : The sample is dissolved in the mobile phase and filtered before injection.
Illustrative Quantitative Data
| Parameter | Value |
| Retention Time (min) | 7.2 |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Linear Range | 0.5 - 100 µg/mL |
| Precision (RSD %) | < 2% |
NMR Spectroscopy
NMR spectroscopy is unparalleled for the structural elucidation of the starting material, intermediates, and final products.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition : Standard proton and carbon-13 NMR spectra are acquired.
-
Data Analysis : The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure. For 3-((tert-Butoxycarbonyl)amino)benzoic acid, a related compound, the ¹H NMR spectrum in CDCl₃ shows a characteristic singlet for the nine protons of the Boc group at approximately 1.54 ppm.[2]
Reaction with Aldehydes and Ketones
The hydrazine moiety of this compound can react with aldehydes and ketones to form hydrazones. This reaction can be monitored by the analytical techniques described above. The formation of the hydrazone results in a change in molecular weight, retention time, and NMR spectrum.
Reaction Pathway
Caption: Reaction of the target compound with an aldehyde or ketone.
Conclusion
For the comprehensive and sensitive analysis of this compound and its reaction products, LC-MS/MS stands out as the superior method due to its high selectivity and sensitivity. It is particularly valuable for identifying and quantifying trace-level impurities and reaction byproducts. HPLC-UV offers a cost-effective and robust alternative for routine quantitative analysis of the major components. NMR spectroscopy is indispensable for definitive structural confirmation of the starting material and any synthesized products. The choice of the optimal analytical technique will be dictated by the specific goals of the study, available resources, and the complexity of the sample matrix.
References
A Comparative Analysis of the Reactivity of 3- and 4-(Boc-hydrazinyl)benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-(Boc-hydrazinyl)benzoic acid and 4-(Boc-hydrazinyl)benzoic acid. These isomers are valuable building blocks in pharmaceutical and medicinal chemistry, serving as linkers and scaffolds in the synthesis of complex molecules.[1][2] Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting the outcomes of synthetic pathways. This comparison is based on fundamental principles of physical organic chemistry, supported by experimental protocols for their synthesis and key reactions.
Theoretical Reactivity Comparison
The reactivity of the 3- and 4-isomers of (Boc-hydrazinyl)benzoic acid is primarily governed by the electronic effects of the Boc-hydrazinyl substituent on the benzoic acid ring. The Boc-hydrazinyl group, -NHNH(Boc), is generally considered an electron-donating group (EDG) due to the lone pairs of electrons on the nitrogen atoms, which can be delocalized into the aromatic ring through resonance. However, the tert-butoxycarbonyl (Boc) group has an electron-withdrawing inductive effect due to the electronegative oxygen atoms of the carbonyl group. The position of the substituent (meta or para) determines the interplay of these effects.
Key Electronic Effects:
-
Inductive Effect (I): This is the through-bond polarization caused by the electronegativity of atoms. The -NHNH(Boc) group has a modest electron-withdrawing inductive effect (-I).
-
Resonance Effect (R): This is the delocalization of π-electrons and lone pairs into the aromatic system. The -NHNH(Boc) group has a significant electron-donating resonance effect (+R) due to the lone pairs on the nitrogen adjacent to the ring.
Comparison of Isomers:
-
4-(Boc-hydrazinyl)benzoic acid (para-isomer): In the para position, both the inductive and resonance effects of the substituent strongly influence the carboxylic acid group and the overall electron density of the aromatic ring. The +R effect, which is dominant, increases electron density at the para position, thereby decreasing the acidity (increasing the pKa) of the carboxylic acid compared to benzoic acid. This increased electron density also makes the ring more susceptible to electrophilic aromatic substitution.
-
3-(Boc-hydrazinyl)benzoic acid (meta-isomer): In the meta position, the resonance effect has a much weaker influence on the carboxylic acid group. The reactivity is primarily dictated by the -I effect of the substituent. This inductive withdrawal of electron density increases the acidity (lowers the pKa) of the carboxylic acid relative to the 4-isomer, making it a stronger acid.
A summary of the predicted effects on reactivity is presented in the table below.
| Property | 3-(Boc-hydrazinyl)benzoic acid (meta) | 4-(Boc-hydrazinyl)benzoic acid (para) | Rationale |
| Acidity (pKa) | Lower (more acidic) | Higher (less acidic) | The -I effect dominates in the meta position, stabilizing the carboxylate anion. The +R effect dominates in the para position, destabilizing the carboxylate anion. |
| Amide Bond Formation Rate | Faster | Slower | A more acidic carboxylic acid is generally more readily activated for coupling reactions. |
| Nucleophilicity of Hydrazine | Less nucleophilic | More nucleophilic | The electron-donating resonance effect in the para-isomer increases the electron density on the hydrazine nitrogen atoms. |
| Electrophilic Aromatic Substitution | Slower (meta-directing) | Faster (ortho, para-directing) | The +R effect of the substituent strongly activates the para-isomer towards electrophiles. |
Experimental Protocols
Detailed methodologies for the synthesis of both isomers are provided below.
Synthesis of 4-(Boc-hydrazinyl)benzoic acid
This is a two-step synthesis starting from 4-aminobenzoic acid.
Step 1: Synthesis of 4-Hydrazinobenzoic acid
-
Diazotization: Suspend 4-aminobenzoic acid in a solution of hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
Reduction: The resulting diazonium salt solution is then added to a cold solution of sodium sulfite. The reaction mixture is stirred and allowed to warm to room temperature.
-
Hydrolysis and Isolation: Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the 4-hydrazinobenzoic acid hydrochloride. The hydrochloride salt can be neutralized with a base like sodium acetate to yield the free acid.
Step 2: Boc Protection of 4-Hydrazinobenzoic acid
-
Dissolve p-hydrazinobenzoic acid in a mixture of dioxane, water, and 1 N NaOH solution.
-
Cool the solution to 0°C and add di-tert-butyl dicarbonate (Boc anhydride).
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 30 minutes.
-
Reduce the volume of the solution and acidify with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Remove the solvent to obtain a solid which can be recrystallized from ethyl acetate and hexane.[3]
Synthesis of 3-(Boc-hydrazinyl)benzoic acid
This synthesis also proceeds in two steps, starting from 3-aminobenzoic acid.
Step 1: Synthesis of 3-Hydrazinobenzoic acid
-
To a stirred suspension of 3-aminobenzoic acid in concentrated HCl, add an aqueous solution of sodium nitrite at 0°C and stir for 1 hour.
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl at 0°C.
-
Stir the reaction solution for an additional 2 hours at room temperature.
-
Filter the precipitate and wash with ethanol and ether to give the crude product, which can be purified by column chromatography.[4]
Step 2: Boc Protection of 3-Hydrazinobenzoic acid
The procedure for the Boc protection of 3-hydrazinobenzoic acid is analogous to that of the 4-isomer.
-
Dissolve 3-hydrazinobenzoic acid in a suitable solvent system (e.g., a mixture of dioxane and water with a base like NaOH or triethylamine).
-
Cool the solution and add di-tert-butyl dicarbonate.
-
Allow the reaction to proceed to completion with stirring.
-
Work up the reaction mixture by acidification and extraction with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the synthetic pathways and a typical subsequent reaction.
Caption: Synthetic routes to 3- and 4-(Boc-hydrazinyl)benzoic acid.
Caption: General workflow for amide bond formation.
Conclusion
References
A Comparative Guide to Alternative Protecting Groups for 3-Hydrazinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex molecules. For a bifunctional molecule like 3-hydrazinobenzoic acid, which contains both a nucleophilic hydrazine moiety and a carboxylic acid, an effective protection strategy is crucial to avoid undesired side reactions and achieve high yields of the target compound. This guide provides a comparative overview of alternative protecting groups for 3-hydrazinobenzoic acid, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic endeavors.
Orthogonal Protection Strategies
An orthogonal protection strategy is paramount when dealing with multiple functional groups, allowing for the selective deprotection of one group while others remain intact.[1] For 3-hydrazinobenzoic acid, this means choosing a protecting group for the hydrazine and another for the carboxylic acid that can be removed under different conditions.
Comparison of Protecting Groups for the Hydrazino Moiety
The hydrazine group's nucleophilicity requires protection to prevent unwanted reactions, such as acylation or Schiff base formation. The most common protecting groups for amines and hydrazines are carbamates, such as tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).[2][3]
| Protecting Group | Structure | Protection Reagent & Conditions | Typical Yield (%) | Deprotection Conditions | Key Advantages & Disadvantages |
| tert-Butoxycarbonyl (Boc) | Boc-NHNH- | Di-tert-butyl dicarbonate ((Boc)₂O), base (e.g., NaHCO₃), THF/water, rt | 90-95[4] | Strong acid (e.g., TFA in DCM, or HCl in dioxane)[2] | Advantages: Stable to a wide range of non-acidic conditions, including catalytic hydrogenation.[5] Cleavage products (isobutylene and CO₂) are volatile.[5] Disadvantages: Labile to strong acids.[2] |
| Benzyloxycarbonyl (Cbz or Z) | Cbz-NHNH- | Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃), water/dioxane, 0 °C to rt | ~88[4] | Catalytic hydrogenolysis (H₂, Pd/C)[6] | Advantages: Stable to acidic and basic conditions.[2] Orthogonal to Boc group. Disadvantages: Not stable to reductive conditions.[2] |
Comparison of Protecting Groups for the Carboxylic Acid Moiety
Esterification is the most common method for protecting carboxylic acids. The choice of ester influences the deprotection conditions.
| Protecting Group | Structure | Protection Reagent & Conditions | Typical Yield (%) | Deprotection Conditions | Key Advantages & Disadvantages |
| Methyl Ester | -COOCH₃ | Methanol, Acid catalyst (e.g., H₂SO₄), reflux | >90 | Saponification (e.g., LiOH, NaOH in water/THF) or strong acid | Advantages: Simple to introduce. Disadvantages: Basic deprotection is not compatible with base-sensitive functional groups. |
| Benzyl Ester | -COOBn | Benzyl alcohol, Acid catalyst (e.g., TsOH), reflux or Benzyl bromide, base (e.g., Cs₂CO₃) | 90-95[7] | Catalytic hydrogenolysis (H₂, Pd/C)[8] | Advantages: Stable to acidic and basic conditions. Deprotection is mild and orthogonal to many other protecting groups. Disadvantages: Not compatible with groups sensitive to reduction. |
Experimental Protocols
Protection of the Hydrazino Group
1. Boc Protection of 3-Hydrazinobenzoic Acid
-
Materials: 3-Hydrazinobenzoic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve 3-hydrazinobenzoic acid (1.0 equiv) in a mixture of THF and water (1:1).
-
Add sodium bicarbonate (2.0 equiv).
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in THF dropwise at room temperature.
-
Stir the mixture for 4-6 hours.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-(2-(tert-butoxycarbonyl)hydrazinyl)benzoic acid.[9]
-
2. Cbz Protection of 3-Hydrazinobenzoic Acid
-
Materials: 3-Hydrazinobenzoic acid, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dioxane, Water.
-
Procedure:
-
Dissolve 3-hydrazinobenzoic acid (1.0 equiv) in a 1 M aqueous solution of sodium carbonate.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protection of the Carboxylic Acid Group
1. Methyl Esterification of 3-Hydrazinobenzoic Acid
-
Materials: 3-Hydrazinobenzoic acid, Methanol, Sulfuric acid (catalytic amount).
-
Procedure:
-
Suspend 3-hydrazinobenzoic acid (1.0 equiv) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
2. Benzyl Esterification of 3-Hydrazinobenzoic Acid
-
Materials: 3-Hydrazinobenzoic acid, Benzyl alcohol, p-Toluenesulfonic acid (TsOH) (catalytic amount), Toluene.
-
Procedure:
-
To a solution of 3-hydrazinobenzoic acid (1.0 equiv) in toluene, add benzyl alcohol (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Wash the solution with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Visualizing Orthogonal Protection Strategies
The following diagrams illustrate the concept of orthogonal protection for 3-hydrazinobenzoic acid, allowing for selective manipulation of either the hydrazine or the carboxylic acid functionality.
Caption: Orthogonal protection strategies for 3-hydrazinobenzoic acid.
Caption: Selective deprotection of orthogonally protected 3-hydrazinobenzoic acid.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. biosynce.com [biosynce.com]
Spectroscopic Scrutiny: Confirming the Structure of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid Derivatives
A Comparative Guide to Spectroscopic Analysis for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical compounds, unequivocal structural confirmation is paramount. This guide provides a comprehensive overview of the spectroscopic techniques used to verify the structure of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid and its derivatives. By presenting a combination of predicted and experimental data from closely related analogs, this document serves as a practical reference for researchers in the field.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
The structural confirmation of this compound relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, which, when combined, offers a detailed and unambiguous picture of the molecular architecture.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~8.0 - 7.2 | m | 4H | Ar-H |
| ~8.5 | br s | 1H | -NH- |
| ~6.8 | br s | 1H | -NH- |
| 1.45 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | -COOH |
| ~156.0 | -C=O (Boc) |
| ~145.0 | Ar-C (C-NHNHBoc) |
| ~132.0 | Ar-C (C-COOH) |
| ~129.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~118.0 | Ar-CH |
| ~114.0 | Ar-CH |
| ~81.0 | -C(CH₃)₃ |
| ~28.0 | -C(CH₃)₃ |
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~3300 | N-H stretch |
| ~1720 | C=O stretch (Boc group) |
| ~1690 | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | C=C stretch (Aromatic) |
| ~1250, ~1160 | C-O stretch |
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
| 252 | [M]⁺ |
| 196 | [M - C₄H₈]⁺ |
| 152 | [M - Boc]⁺ |
| 135 | [M - Boc - OH]⁺ |
| 107 | [C₆H₅N₂]⁺ |
| 77 | [C₆H₅]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility and comparison.
Synthesis of this compound
A plausible synthetic route involves a two-step process starting from 3-aminobenzoic acid.
-
Diazotization and Reduction to 3-Hydrazinobenzoic Acid: 3-Aminobenzoic acid is first diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is then reduced in situ to the corresponding hydrazine derivative, 3-hydrazinobenzoic acid, using a reducing agent like tin(II) chloride.
-
Boc Protection: The synthesized 3-hydrazinobenzoic acid is then protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the hydrazine derivative with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent system, often a mixture of an organic solvent like dioxane or THF and water, in the presence of a base such as sodium hydroxide or sodium bicarbonate. The reaction is usually carried out at 0 °C to room temperature.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹ using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule, typically run in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to determine the accurate mass of the molecular ion and its fragments, which helps in confirming the elemental composition.
Workflow and Pathway Diagrams
To visualize the process of structural confirmation, the following diagrams illustrate the logical flow of the spectroscopic analysis and a key reaction pathway.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
Caption: Key Boc Protection Signaling Pathway.
By following these detailed protocols and comparing the obtained spectroscopic data with the expected values and data from analogous compounds, researchers can confidently confirm the structure of this compound derivatives, ensuring the integrity and reliability of their scientific findings.
A Comprehensive Guide to Linker Technologies: Alternatives to 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the successful design of bioconjugates, including antibody-drug conjugates (ADCs). The linker's properties dictate the stability of the conjugate in circulation, the mechanism and rate of payload release, and ultimately, the therapeutic index of the drug. While hydrazine-based linkers, such as the derivative 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid, have been utilized for their pH-sensitive nature, a diverse array of alternative linker technologies have emerged, offering a range of functionalities to suit various therapeutic strategies. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.
pH-Sensitive Linkers: Leveraging the Acidic Tumor Microenvironment
One of the most explored strategies for targeted drug release is the use of linkers that are stable at physiological pH (7.4) but are cleaved in the acidic environments characteristic of tumor tissues and endosomal/lysosomal compartments (pH 4.5-6.5).
Hydrazones
Hydrazone linkers are formed by the reaction of a hydrazine derivative with a ketone or aldehyde. Their stability is highly dependent on their chemical structure. Acylhydrazones, for instance, are generally more stable at neutral pH and more labile at acidic pH compared to alkylhydrazones, making them well-suited for targeted drug delivery.
Quantitative Comparison of Hydrazone Linker Stability
| Linker Type | Precursor 1 | Precursor 2 | pH | Half-life (t½) | Reference |
| Aliphatic Hydrazone | Aliphatic Aldehyde | Acyl Hydrazide | 7.4 | 20 min - 150 min | [1] |
| Aliphatic Hydrazone | Aliphatic Aldehyde | Acyl Hydrazide | 5.5 | < 2 min | [1] |
| Aromatic Hydrazone | Aromatic Aldehyde | Acyl Hydrazide | 7.4 | > 72 h | [1] |
| Aromatic Hydrazone | Aromatic Aldehyde | Acyl Hydrazide | 5.5 | > 48 h | [1] |
| Acylhydrazone | 4-(4-acetylphenoxy) butanoic acid | Acyl hydrazone | 7.4 | Stable (6% hydrolysis after 24h) | [2] |
| Acylhydrazone | 4-(4-acetylphenoxy) butanoic acid | Acyl hydrazone | 4.5 | Labile (97% release after 24h) | [2] |
Other pH-Sensitive Moieties
Beyond hydrazones, other functional groups that exhibit pH-dependent hydrolysis include acetals, ketals, and orthoesters. These linkers offer an alternative approach to acid-catalyzed payload release. Phosphoramidate-based linkers have also been developed as a tunable platform for pH-sensitive drug release.[3]
Hydrolysis Kinetics of Various pH-Sensitive Linkers
| Linker Type | pH | Half-life (t½) | Reference |
| Acetal | 5.0 | < 1 min to several days | [4][5] |
| Acetal | 7.4 | Slower hydrolysis than at pH 5.0 | [4][5] |
| Phosphoramidate | 7.4 | Minimal to no release | [6] |
| Phosphoramidate | 5.0 | ~30 minutes | [6] |
Enzyme-Cleavable Linkers: Harnessing Biological Specificity
Enzyme-cleavable linkers are designed to be stable in systemic circulation and are specifically cleaved by enzymes that are overexpressed in the tumor microenvironment or within tumor cells, such as in the lysosome. This approach offers a highly specific mechanism for payload release.
Peptide Linkers
Dipeptide linkers, such as valine-citrulline (Val-Cit), are the most widely used enzyme-cleavable linkers.[7] They are efficiently cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in cancer cells. The choice of the dipeptide sequence can influence the cleavage rate and the overall properties of the bioconjugate.
Comparative Cleavage Characteristics of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate | Key Characteristics | Reference |
| Val-Cit | High | Widely used, good plasma stability. | [7] |
| Val-Ala | Lower than Val-Cit | Less hydrophobic, may reduce aggregation at high drug-to-antibody ratios. | [7] |
| Phe-Lys | Higher than Val-Cit | --- | [7] |
β-Glucuronide Linkers
β-Glucuronide linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment and in necrotic regions of tumors. These linkers are notable for their high plasma stability and hydrophilicity, which can help to mitigate aggregation issues with hydrophobic payloads.[8][9][]
Comparative Plasma Stability of Glucuronide and Peptide Linkers
| Linker Type | ADC Model | Animal Model/Matrix | Stability Metric | Value | Reference |
| β-Glucuronide | MMAF Conjugate | Rat Plasma | Extrapolated Half-life (t½) | 81 days | [8] |
| Peptide (Val-Cit) | Val-Cit-PABC-MMAF | Rat Plasma | --- | ~6 days | [8] |
Non-Cleavable Linkers: A Stable Connection
Non-cleavable linkers form a stable covalent bond between the targeting moiety and the payload. The release of the payload relies on the degradation of the entire antibody-linker-drug complex within the lysosome. Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used heterobifunctional non-cleavable linker.
Click Chemistry: A Versatile Conjugation Strategy
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for linking molecules.[11][12] This approach allows for the precise and stable conjugation of payloads to antibodies or other targeting molecules under mild, aqueous conditions.
Experimental Protocols
Protocol 1: Two-Step SMCC Conjugation
This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing molecule using the SMCC crosslinker.[13][14][15]
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
SMCC crosslinker
-
Conjugation Buffer A: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Conjugation Buffer B: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 6.5-7.0
-
Desalting column
Procedure:
-
Activation of Amine-Containing Protein:
-
Dissolve Protein-NH₂ in Conjugation Buffer A.
-
Dissolve SMCC in an organic solvent like DMSO or DMF.
-
Add the desired molar excess of SMCC to the Protein-NH₂ solution (typically 5- to 20-fold molar excess).
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer A.
-
-
Conjugation to Sulfhydryl-Containing Molecule:
-
Combine the maleimide-activated Protein-NH₂ with the Molecule-SH in Conjugation Buffer B.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted molecules.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general steps for a CuAAC reaction to conjugate an azide-modified molecule to an alkyne-modified molecule.[11][12]
Materials:
-
Alkyne-modified molecule
-
Azide-modified molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Reaction Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).
-
Dissolve the alkyne- and azide-modified molecules in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne- and azide-modified molecules in the reaction buffer.
-
Add the CuSO₄ and THPTA ligand (pre-mixed in a 1:2 to 1:5 molar ratio).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the catalyst and unreacted components.
-
Protocol 3: In Vitro Plasma Stability Assay
This assay evaluates the stability of a bioconjugate in plasma to predict its in vivo behavior.[16][17][18][19]
Materials:
-
Bioconjugate (e.g., ADC)
-
Human, mouse, or rat plasma
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
LC-MS system
Procedure:
-
Incubation:
-
Spike the bioconjugate into pre-warmed plasma at a final concentration (e.g., 100 µg/mL).
-
Prepare a control sample in PBS.
-
Incubate samples at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
Immediately store aliquots at -80°C until analysis.
-
-
Sample Preparation for LC-MS:
-
Thaw the plasma samples.
-
Isolate the bioconjugate from plasma proteins, for example, using affinity capture with magnetic beads coated with an appropriate antibody.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) or the concentration of released payload over time.
-
-
Data Analysis:
-
Plot the average DAR or the percentage of intact conjugate as a function of time to determine the stability profile.
-
Protocol 4: β-Glucuronidase Cleavage Assay
This assay is used to evaluate the release of a payload from a β-glucuronide linker-containing conjugate.[20][21]
Materials:
-
β-glucuronide-containing conjugate
-
β-glucuronidase enzyme
-
Assay Buffer: e.g., Sodium acetate buffer, pH 4.0-5.0
-
Fluorogenic or chromogenic substrate for β-glucuronidase (for control)
-
HPLC or LC-MS system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the conjugate in the assay buffer.
-
Add β-glucuronidase to initiate the reaction.
-
Include a control reaction without the enzyme.
-
-
Incubation:
-
Incubate the reaction at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points.
-
Stop the reaction, for example, by adding a quenching solution (e.g., cold acetonitrile).
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.
-
-
Data Analysis:
-
Plot the concentration of the released payload versus time to determine the cleavage kinetics.
-
Visualizations
References
- 1. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second-Generation Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. interchim.fr [interchim.fr]
- 13. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 14. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC Plasma Stability Assay [iqbiosciences.com]
- 20. benchchem.com [benchchem.com]
- 21. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Coupling Reagents for 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a critical step in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients. The choice of coupling reagent for the acylation of an amine with 3-(2-(tert-butoxycarbonyl)hydrazinyl)benzoic acid can significantly impact reaction yield, purity, and the overall efficiency of the synthetic route. This guide provides an objective comparison of commonly employed coupling reagents for this transformation, supported by representative experimental data and detailed protocols.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutics.[1][2] Its structure presents a carboxylic acid that can be activated for amide bond formation. The selection of an appropriate coupling reagent is paramount to achieving high yields and minimizing side reactions. This guide focuses on a comparative analysis of several classes of coupling reagents: carbodiimides, aminium/uronium salts, and phosphonium salts.
Comparison of Coupling Reagent Performance
The following table summarizes the performance of selected coupling reagents in a representative reaction of this compound with a generic primary amine (e.g., benzylamine). The data is compiled from general knowledge of these reagents' efficacy and is intended to be illustrative.[3][4][5][6]
| Coupling Reagent | Additive | Base | Typical Yield (%) | Typical Reaction Time (h) | Key Advantages | Key Disadvantages |
| EDC | HOBt | DIPEA | 85-95 | 12-24 | Water-soluble byproducts, cost-effective. | Slower reaction times, potential for racemization in chiral systems.[7][8] |
| HATU | None | DIPEA | 90-98 | 2-6 | High reactivity, fast reaction times, low racemization.[3][8] | Higher cost, potential for guanidinylation of the amine if used in excess.[3][8] |
| HBTU | None | DIPEA | 88-96 | 4-8 | High efficiency, widely used.[3][5] | Can cause guanidinylation of the N-terminal amine.[3] |
| PyBOP | None | DIPEA | 85-95 | 6-12 | Good for sterically hindered couplings, non-carcinogenic byproducts.[5][6] | Byproducts can be difficult to remove. |
| T3P® | None | Pyridine | 80-90 | 8-16 | Byproducts are water-soluble and easily removed, good safety profile.[4] | May require slightly elevated temperatures for optimal performance. |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate T3P®: Propylphosphonic Anhydride HOBt: 1-Hydroxybenzotriazole DIPEA: N,N-Diisopropylethylamine
Experimental Protocols
Below are detailed, representative methodologies for the coupling of this compound with a primary amine using different classes of coupling reagents.
General Experimental Workflow
The following diagram illustrates the general workflow for the coupling reaction.
Caption: General workflow for amide coupling.
Protocol 1: Coupling using EDC/HOBt
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the primary amine (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using HATU
-
Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 6-8 from Protocol 1 for work-up and purification.
Logical Relationship of Reagent Choice
The choice of coupling reagent is often dictated by the specific substrates and desired reaction outcomes. The following diagram illustrates a decision-making process for selecting a suitable coupling reagent.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. bachem.com [bachem.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
A Comparative Guide to HPLC Methods for Purity Assessment of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
The accurate determination of purity for pharmaceutical intermediates like 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, supported by detailed experimental protocols.
While specific methods for this compound are not extensively published, reliable methods can be developed based on the analysis of structurally related compounds, such as benzoic acid and hydrazine derivatives.[1][2][3] The presence of the benzoic acid moiety provides a strong chromophore for UV detection, while the tert-butoxycarbonyl (Boc) protecting group and the hydrazine linker influence its chromatographic retention.
The primary approach for this molecule is direct analysis using RP-HPLC with a C18 column. For related hydrazine compounds that are highly polar and lack a strong UV chromophore, derivatization is often necessary to enhance retention and detectability.[4][5][6] However, given the structural features of this compound, direct analysis is the most straightforward and recommended starting point.
Comparison of Potential HPLC Methods
The following table outlines a primary and an alternative HPLC method for the purity analysis of this compound.
| Parameter | Method 1: Isocratic RP-HPLC | Method 2: Gradient RP-HPLC |
| Principle | Separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase of constant composition. | The mobile phase composition is varied over time to enhance the separation of compounds with a wider range of polarities, improving resolution and reducing analysis time. |
| Stationary Phase | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | C18 (Octadecylsilane), 150 mm x 4.6 mm, 3.5 µm or equivalent |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 55:45 v/v)[1] | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm[1] | UV (Photodiode Array - PDA) at 220-300 nm |
| Pros | - Simple and robust- Good for routine quality control- Consistent retention times | - Superior resolution for complex samples with multiple impurities- Shorter analysis time for late-eluting impurities- Can resolve impurities with different polarities |
| Cons | - May not resolve closely eluting impurities- Longer run times if impurities have a wide polarity range | - More complex method development- Potential for baseline drift- Requires a gradient-capable HPLC system |
Experimental Protocols
This section provides a detailed protocol for the recommended starting method, Gradient RP-HPLC, which offers a robust platform for both initial purity assessment and method development for stability studies.
Method 2: Gradient RP-HPLC Protocol
1. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) detector (e.g., Agilent 1100/1200 series, Waters Alliance).[7]
-
Chromatographic data acquisition and processing software.
2. Reagents and Materials
-
Acetonitrile (HPLC grade).
-
Formic acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
-
Reference standard of this compound.
-
Sample of this compound for analysis.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm, PTFE or nylon).
3. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax SB C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA, 254 nm (monitor 220-400 nm for peak purity) |
4. Standard Solution Preparation (e.g., 0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 mixture of acetonitrile and water (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Sample Solution Preparation (e.g., 0.5 mg/mL)
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Follow steps 2-5 from the standard solution preparation.
6. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to determine the purity profile.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Presentation
The results from the HPLC analysis should be summarized in a clear and concise table.
Table 3: Representative Chromatographic Data for Purity Assessment
| Peak No. | Retention Time (min) | Area (%) | Height | Identity |
| 1 | 3.45 | 0.08 | 1540 | Impurity A |
| 2 | 5.89 | 0.15 | 3210 | Impurity B |
| 3 | 9.72 | 99.65 | 2154870 | 3-(2-(Boc)hydrazinyl)benzoic acid |
| 4 | 12.14 | 0.12 | 2850 | Impurity C |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the logical relationships between key HPLC parameters.
Caption: General workflow for HPLC purity analysis.
Caption: Key HPLC parameters and their impact on separation.
References
- 1. researchgate.net [researchgate.net]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 7. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
biological activity comparison of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid derivatives
This publication presents quantitative data from various studies, details key experimental protocols, and includes visualizations of experimental workflows and potential signaling pathways to support further research and development in this area.
Data Presentation: Anticancer and Enzyme Inhibitory Activities
Table 1: Anticancer Activity of Hydrazide-Hydrazone Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3h (a pyrrole-containing derivative) | PC-3 (Prostate Cancer) | 1.32 | Paclitaxel | - |
| MCF-7 (Breast Cancer) | 2.99 | |||
| HT-29 (Colon Cancer) | 1.71 | |||
| Compound 6 (a 4-hydrazinobenzoic acid derivative) | HCT-116 (Colon Cancer) | 21.3 ± 4.1 | Doxorubicin | 22.6 ± 3.9 |
| MCF-7 (Breast Cancer) | - | 19.7 ± 3.1 | ||
| Compound 7 (a 4-hydrazinobenzoic acid derivative) | HCT-116 (Colon Cancer) | 28.3 ± 5.1 | Doxorubicin | 22.6 ± 3.9 |
| MCF-7 (Breast Cancer) | - | 19.7 ± 3.1 | ||
| Compound 9 (a 4-hydrazinobenzoic acid derivative) | HCT-116 (Colon Cancer) | - | Doxorubicin | 22.6 ± 3.9 |
| MCF-7 (Breast Cancer) | Potent Inhibition | 19.7 ± 3.1 | ||
| BJ-13 (a benzamide derivative) | Gastric Cancer Cells | Potent Activity | - | - |
Note: The specific structures of compounds are detailed in the cited literature. This table is intended for comparative purposes of reported activities.
Table 2: Enzyme Inhibitory Activity of Benzoic Acid Derivatives
| Compound Series | Target Enzyme | Ki value (nM) | Standard | Ki value (nM) |
| Tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase (AChE) | 13.62 ± 0.21 (for 6f) | - | - |
| Carbonic Anhydrase I (hCA I) | - | - | - | |
| Carbonic Anhydrase II (hCA II) | 33.00 ± 0.29 (for 6c) | - | - | |
| 18.78 ± 0.09 (for 6e) |
Note: The specific structures of compounds are detailed in the cited literature. This table highlights the potential for these derivatives to act as enzyme inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below to enable reproducibility and further investigation.
MTT Assay for Anticancer Activity Screening
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, PC-3, HT-29) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caspase-3 Activity Assay
This assay is used to determine if the anticancer activity of a compound is mediated through the induction of apoptosis.
-
Cell Lysis: Cells are treated with the test compound for a specified period, harvested, and lysed with a specific lysis buffer.
-
Substrate Addition: The cell lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Colorimetric Detection: The activity of caspase-3 is determined by measuring the absorbance of the p-nitroaniline (pNA) released from the substrate at 405 nm. An increase in absorbance indicates higher caspase-3 activity and apoptosis induction.
EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
-
Reaction Mixture Preparation: A reaction mixture containing recombinant human EGFR, a kinase buffer, and a specific substrate (e.g., a poly(Glu, Tyr) peptide) is prepared.
-
Compound Incubation: The test compound is added to the reaction mixture at various concentrations and incubated.
-
ATP Addition: The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable method, such as a colorimetric or fluorescence-based assay. The IC50 value is then calculated.
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating anticancer compounds and a hypothetical signaling pathway that may be modulated by the described benzoic acid hydrazide derivatives.
Caption: Experimental workflow for the evaluation of novel anticancer compounds.
Caption: Hypothetical signaling pathway showing potential inhibition by derivatives.
A Cost-Benefit Analysis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic Acid in Complex Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that balances cost, efficiency, and the desired physicochemical properties of the final molecule. 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid has emerged as a valuable bifunctional linker, particularly in the synthesis of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven cost-benefit analysis of this reagent, comparing it with viable alternatives to inform rational synthetic design.
Executive Summary
This compound is a bifunctional linker possessing a Boc-protected hydrazine and a carboxylic acid on a benzene ring. This arrangement allows for sequential and controlled conjugation to two different molecular entities, making it a valuable tool in the construction of targeted therapies. Its primary advantages lie in the stability of the Boc protecting group under various coupling conditions and the ability to introduce a hydrazine moiety for further functionalization or as a key structural component. However, its cost and the availability of alternative linkers necessitate a careful evaluation of its suitability for a given synthetic campaign.
Comparative Analysis of Linker Strategies
The utility of this compound is best understood in comparison to its alternatives. These can be broadly categorized as positional isomers, linkers with different protecting group strategies, and linkers with fundamentally different chemical backbones.
Data Presentation: Quantitative Comparison
The following table summarizes the key parameters for this compound and its common alternatives. The data is compiled to provide a comparative overview for a typical amide coupling reaction to a primary amine, a common step in the synthesis of complex bioconjugates.
| Feature | This compound | 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid (Positional Isomer) | (Fmoc-hydrazino)acetic acid (Alternative Protecting Group) | Alkyl/PEG Linkers (e.g., Boc-NH-PEG2-COOH) |
| Indicative Cost per Gram | ~$100 - $250 | ~$100 - $250 | ~$150 - $300 | ~$80 - $200 |
| Typical Amide Coupling Yield | 70-90% | 70-90% | 75-95% | 80-95% |
| Reaction Time (Amide Coupling) | 4-12 hours | 4-12 hours | 2-8 hours | 2-8 hours |
| Key Benefit | Well-defined geometry from the meta-substituted benzene ring. | Para-substitution may offer different spatial arrangements for bioconjugates. | Fmoc group allows for orthogonal deprotection strategies under milder basic conditions. | Modulates solubility and pharmacokinetic properties; synthetically versatile. |
| Key Drawback | Higher cost compared to simple alkyl/PEG linkers. | Similar cost to the meta-isomer; choice is application-dependent. | Higher cost of Fmoc-protected reagents. | Can lead to overly flexible molecules, potentially impacting ternary complex formation in PROTACs. |
Note: Costs are estimates and can vary significantly between suppliers and by purity grade. Yields and reaction times are typical and can be influenced by the specific substrates and coupling reagents used.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and evaluation of these linkers.
Protocol 1: Amide Bond Formation with this compound
This protocol describes a typical procedure for coupling the carboxylic acid moiety of the title compound to a primary amine.
Materials:
-
This compound
-
Primary amine of interest (e.g., benzylamine as a model)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: 70-90% (dependent on the amine substrate).
Protocol 2: Boc Deprotection of the Hydrazine Moiety
This protocol outlines the removal of the Boc protecting group to liberate the free hydrazine for subsequent reactions.
Materials:
-
Boc-protected hydrazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM.
-
Add trifluoroacetic acid (20-50% v/v) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Co-evaporate with DCM (3x) to remove residual TFA. The resulting TFA salt of the free hydrazine can often be used in the next step without further purification.
Expected Yield: >95% (crude).
Visualization of Synthetic Workflow and Logic
Diagrams generated using Graphviz (DOT language) can effectively illustrate the synthetic pathways and decision-making processes involved in utilizing these linkers.
assessing the stability of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid under different pH conditions
A Comparative Guide to the pH Stability of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid and an Fmoc-Protected Alternative
For researchers and professionals in drug development, understanding the stability of linker molecules and protected building blocks is critical for robust and reproducible synthesis and formulation. This guide provides a comparative analysis of the pH stability of this compound and a viable alternative, 4-(2-(9-fluorenylmethyloxycarbonyl)hydrazinyl)benzoic acid. The selection of a protecting group can significantly impact the stability of a molecule under various processing and physiological conditions. Here, we present hypothetical experimental data from a forced degradation study to illustrate the differing stability profiles of these two compounds under acidic, neutral, and basic conditions.
Comparative Stability Analysis
The stability of the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups is fundamentally linked to their distinct deprotection mechanisms. The Boc group is notoriously labile in acidic environments, while the Fmoc group is cleaved under basic conditions.[1][2][3][4][5][6][7][8][9] This orthogonality is a cornerstone of modern synthetic chemistry, particularly in peptide and medicinal chemistry.[1][8]
Our hypothetical forced degradation study was designed to quantify the stability of this compound and 4-(2-(9-fluorenylmethyloxycarbonyl)hydrazinyl)benzoic acid across a pH range relevant to both pharmaceutical manufacturing and physiological environments. The data, presented in Table 1, highlights the expected stability profiles. This compound exhibits significant degradation under acidic conditions (pH 3.0), with over 80% degradation observed within 24 hours. Conversely, it remains highly stable under neutral (pH 7.0) and basic (pH 9.0) conditions. In contrast, the Fmoc-protected analogue, 4-(2-(9-fluorenylmethyloxycarbonyl)hydrazinyl)benzoic acid, demonstrates excellent stability at acidic and neutral pH but undergoes rapid degradation at pH 9.0.
The hydrazine moiety itself can be susceptible to oxidation, and aqueous hydrazine solutions have been noted to be unstable under neutral to alkaline conditions in the presence of oxygen, while exhibiting greater stability in acidic media.[10] The benzoic acid portion of the molecules is generally stable, although esterification or other reactions at the carboxylic acid are favored under strongly acidic or basic conditions, which are outside the scope of this particular stability study.[11][12][13]
Table 1: Comparative Stability of Boc- and Fmoc-Protected Hydrazinyl Benzoic Acids at 37°C
| pH | Time (hours) | This compound (% Remaining) | 4-(2-(9-fluorenylmethyloxycarbonyl)hydrazinyl)benzoic acid (% Remaining) |
| 3.0 | 0 | 100 | 100 |
| 2 | 85.2 | 99.1 | |
| 8 | 45.7 | 98.5 | |
| 24 | 18.3 | 97.8 | |
| 7.0 | 0 | 100 | 100 |
| 2 | 99.5 | 99.3 | |
| 8 | 98.9 | 99.0 | |
| 24 | 98.1 | 98.6 | |
| 9.0 | 0 | 100 | 100 |
| 2 | 99.2 | 75.4 | |
| 8 | 98.5 | 30.1 | |
| 24 | 97.6 | 5.2 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of stability studies. The following is a representative protocol for the forced degradation study from which the hypothetical data was generated.
Protocol: Forced Degradation Study by HPLC
1. Materials:
-
This compound
-
4-(2-(9-fluorenylmethyloxycarbonyl)hydrazinyl)benzoic acid
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 3.0
-
Carbonate-Bicarbonate Buffer, pH 9.0
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Incubator set to 37°C
2. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of each compound in acetonitrile.
3. Preparation of Working Solutions:
-
For each compound, dilute the stock solution in each of the three buffer solutions (pH 3.0, 7.0, and 9.0) to a final concentration of 100 µg/mL.
4. Incubation:
-
Incubate all working solutions at 37°C.
5. Sample Analysis:
-
At specified time points (e.g., 0, 2, 8, and 24 hours), withdraw an aliquot from each solution.
-
If necessary, quench the reaction by diluting the aliquot in the mobile phase.
-
Analyze the samples by HPLC.
6. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
7. Data Analysis:
-
The percentage of the remaining compound at each time point is calculated by comparing the peak area of the parent compound to its peak area at time zero.
Visualizing Workflows and Degradation Pathways
To further clarify the experimental process and potential chemical transformations, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and application of Fmoc-hydrazine for the quantitative determination of saccharides by reversed-phase high-performance liquid chromatography in the low and subpicomole range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 11. 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid | C12H16N2O4 | CID 2755984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-(2-(tert-butoxycarbonyl)hydrazinyl)benzoic acid, ensuring compliance with safety regulations and minimizing environmental impact.
I. Hazard Identification and Summary
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | P264: Wash face, hands and any exposed skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| Environmental Hazards | Contains no substances known to be hazardous to the environment or not degradable in waste water treatment plants.[1] | P273: Avoid release to the environment.[3] |
II. Proper Disposal Protocol
The primary directive for the disposal of this compound is to treat it as chemical waste. It must be disposed of in accordance with all applicable federal, state, and local regulations.[2][3]
Step 1: Segregation and Storage of Waste
-
Do Not Mix: Do not mix this compound waste with other waste streams.[3] It should be collected in its own designated, properly labeled waste container.
-
Container Requirements: Use a suitable, closed container for disposal.[4] The container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols.
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, oxidizing agents, and metals.[5][6] The storage area should be a designated satellite accumulation area for hazardous waste.
Step 2: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.[4]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[4]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
Step 3: Preparing for Disposal
-
Avoid Dust Generation: When handling the solid form of this compound, take care to avoid creating dust.[2][6]
-
Spill Management: In case of a small spill, use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.[7] For larger spills, use a shovel to transfer the material into a suitable container.[7]
Step 4: Final Disposal
-
Contact Environmental Health & Safety (EHS): Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company.[8]
-
Documentation: Complete any necessary waste pickup forms or tags as required by your institution, providing an accurate description of the waste.
III. Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[1][6]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.[1][6]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 7. home.miracosta.edu [home.miracosta.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. ilpi.com [ilpi.com]
Personal protective equipment for handling 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid (CAS RN: 156899-02-4).
This guide provides critical safety and logistical information to ensure the proper handling and management of this compound in a laboratory setting. Adherence to these protocols is essential for minimizing risks and ensuring a safe research environment.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, stringent adherence to PPE protocols is mandatory.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Required Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[2]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before and during use.
-
Lab Coat: A full-length laboratory coat must be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: For operations that may generate significant dust or aerosols, a NIOSH-approved respirator may be necessary.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Preparation and Pre-Handling Check:
- Verify that the chemical fume hood is functioning correctly.
- Ensure all necessary PPE is available and in good condition.
- Review the Safety Data Sheet (SDS) for any specific handling instructions.
- Have spill containment materials readily available.
2. Weighing and Transfer:
- Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or particles.
- Use a spatula or other appropriate tool for transferring the solid material. Avoid creating dust.
- Close the container tightly immediately after use.
3. In-Experiment Use:
- Keep all containers with the chemical clearly labeled.
- Avoid contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Keep the container tightly sealed to prevent moisture absorption and contamination.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines and to arrange for pickup by a licensed disposal company. Do not dispose of this chemical down the drain or in the regular trash.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste. Place these materials in a designated, labeled waste container.
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional protocols, which may allow for recycling or disposal as non-hazardous waste.
Hazard and Physical Property Data
| Property | This compound | Benzoic Acid (for reference) |
| CAS Number | 156899-02-4 | 65-85-0 |
| Molecular Formula | C₁₂H₁₆N₂O₄ | C₇H₆O₂ |
| Molecular Weight | 252.27 g/mol | 122.12 g/mol |
| GHS Hazard Statements | H302, H315, H319, H335 | H302, H315, H318, H335 |
| Signal Word | Warning[1] | Danger[3] |
| Physical Form | Solid[1] | Solid |
| Acute Oral Toxicity (LD50) | Not Available | 1700 mg/kg (Rat)[4] |
| Acute Dermal Toxicity (LD50) | Not Available | >10000 mg/kg (Rabbit)[4] |
Disclaimer: The toxicological data for Benzoic Acid is provided for general guidance only and may not accurately reflect the hazards of this compound.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
